molecular formula C8H16N2 B1403643 3-Methylquinuclidin-3-amine hydrobromide CAS No. 21638-13-1

3-Methylquinuclidin-3-amine hydrobromide

Cat. No.: B1403643
CAS No.: 21638-13-1
M. Wt: 140.23 g/mol
InChI Key: PLFBGAXIQJPOEX-UHFFFAOYSA-N
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Description

3-Methylquinuclidin-3-amine hydrobromide is a chemical building block of significant interest in medicinal chemistry and pharmacology, particularly for researchers developing new therapeutic agents. The quinuclidine scaffold is a privileged structure in drug discovery, recognized for its presence in various FDA-approved medications and its favorable three-dimensional properties . This specific amine derivative serves as a key synthetic intermediate for the exploration of novel bioactive molecules. Potential research applications for this compound and its derivatives are broad. A primary area of investigation is in the development of novel antimicrobial agents . Quaternary ammonium compounds (QACs) derived from the quinuclidine core have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like Pseudomonas aeruginosa and Klebsiella pneumoniae . The mechanism of action for such quinuclidinium salts is often attributed to the disruption of bacterial cell membranes, leading to cell death . Furthermore, the quinuclidine structure is a cornerstone in neuroscience research , particularly as a pharmacophore for designing selective agonists of the alpha7 neuronal nicotinic receptor (NNR) . Targeting this receptor holds promise for addressing cognitive deficits and negative symptoms associated with conditions such as schizophrenia . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

21638-13-1

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3

InChI Key

PLFBGAXIQJPOEX-UHFFFAOYSA-N

SMILES

CC1(CN2CCC1CC2)N.Br

Canonical SMILES

CC1(CN2CCC1CC2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Aminoquinuclidine vs. 3-Methylquinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison between 3-Aminoquinuclidine and 3-Methylquinuclidin-3-amine , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery.

Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for tertiary amines and a rigid pharmacophore for G-protein coupled receptors (GPCRs) and ion channels.

This guide compares the fundamental 3-aminoquinuclidine (primary amine) with its sterically constrained analogue, 3-methylquinuclidin-3-amine (gem-disubstituted). While the former is a versatile, accessible building block, the latter represents a strategic "design tactic" used to block metabolism, restrict conformation, and enhance selectivity.

Feature3-Aminoquinuclidine3-Methylquinuclidin-3-amine
Structure Secondary carbon (

-H present)
Quaternary carbon (Gem-disubstituted)
Chirality 1 Chiral Center (C3)1 Chiral Center (C3)
Metabolic Stability Vulnerable to

-C oxidation
High (Blocks

-oxidation)
Conformation Flexible amine rotationRigid (Thorpe-Ingold Effect)
Key Application 5-HT3 Antagonists (e.g., Palonosetron)

7 nAChR Agonists, GCS Inhibitors

Structural & Physical Properties

Chemical Identity[1][2]
  • 3-Aminoquinuclidine:

    • CAS: 6238-14-8 (Free base)

    • Topology: The amine is attached to a methine carbon. The presence of an

      
      -hydrogen allows for specific metabolic pathways and rotational freedom.
      
  • 3-Methylquinuclidin-3-amine:

    • CAS: 21638-13-1 (HCl salt ref)

    • Topology: The amine and a methyl group share the C3 position. This creates a quaternary carbon center , introducing significant steric bulk and eliminating the

      
      -hydrogen.
      
The Gem-Dimethyl (Thorpe-Ingold) Effect

The introduction of the methyl group at the C3 position is not merely a lipophilic addition; it induces the Thorpe-Ingold effect .[1][2]

  • Mechanism: The bulky methyl group compresses the internal bond angles of the quinuclidine ring slightly and restricts the rotation of the amine group.

  • Consequence: This "locks" the amine into a specific vector, reducing the entropic penalty of binding to a receptor. If the locked conformation matches the binding pocket, affinity increases dramatically. If not, it acts as a steric clash.

Synthetic Methodologies

The synthesis of the methyl-variant is significantly more challenging due to the difficulty of forming a C-N bond at a hindered quaternary center.

Synthesis of 3-Aminoquinuclidine (Reductive Amination)

The standard route involves the reductive amination of 3-quinuclidinone. For enantiopure forms, chiral amines (like


-methylbenzylamine) are used, followed by hydrogenolysis.

Synthesis_Amine Ketone 3-Quinuclidinone Imine Imine Intermediate Ketone->Imine R-NH2, Ti(OiPr)4 (Schiff Base Formation) Product 3-Aminoquinuclidine Imine->Product NaBH4 or H2/Pd (Reduction)

Figure 1: Standard reductive amination route. High yielding and amenable to kinetic resolution.

Synthesis of 3-Methylquinuclidin-3-amine (Nucleophilic Addition)

Reductive amination cannot produce a quaternary center. Instead, a nucleophile (Methyl-Metal) must be added to an imine, or a nucleophile (Amine source) added to a ketone equivalent (Strecker/Ritter). The modern preferred route often uses Ellman’s Sulfinamide chemistry to induce chirality at the quaternary center.

Protocol: Ellman Sulfinamide Route (Representative)

  • Condensation: React 3-quinuclidinone with (R)-tert-butanesulfinamide and Ti(OEt)4 to form the chiral N-sulfinyl imine.

  • Addition: Add Methyl Lithium (MeLi) or Methyl Grignard (MeMgBr) at low temperature (-78°C). The chiral auxiliary directs the attack, yielding one diastereomer preferentially.

  • Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the free amine.

Synthesis_MethylAmine Ketone 3-Quinuclidinone Sulfinamide Chiral N-Sulfinyl Imine Ketone->Sulfinamide (R)-tBu-SONH2 Ti(OEt)4 Intermediate Sulfinamide Adduct (Quaternary C) Sulfinamide->Intermediate MeLi or MeMgBr -78°C (Stereoselective) Product 3-Methylquinuclidin-3-amine Intermediate->Product HCl / MeOH (Cleavage)

Figure 2: Nucleophilic addition route required for the quaternary center construction.

Metabolic Stability & Pharmacology[5]

Blocking Oxidative Deamination

One of the primary reasons to switch from 3-aminoquinuclidine to the 3-methyl analogue is to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • 3-Aminoquinuclidine: Susceptible to metabolism by Monoamine Oxidases (MAO) or CYP450s. The mechanism involves abstraction of the

    
    -proton (the hydrogen on C3), leading to an imine which hydrolyzes to the ketone (3-quinuclidinone).
    
  • 3-Methylquinuclidin-3-amine: Lacks an

    
    -proton. This modification completely blocks this specific metabolic pathway, often significantly extending the half-life (
    
    
    
    ) of the drug candidate.

Metabolism cluster_0 3-Aminoquinuclidine (Vulnerable) cluster_1 3-Methylquinuclidin-3-amine (Stable) A1 C3-H Amine A2 Radical/Imine Intermediate A1->A2 CYP450 [O] (H-abstraction) A3 3-Quinuclidinone (Inactive) A2->A3 Hydrolysis B1 C3-Methyl Amine B2 Metabolically Stable (No alpha-H) B1->B2 CYP450 blocked

Figure 3: Mechanism of metabolic stabilization via alpha-methylation.

Receptor Selectivity (SAR)
  • Nicotinic Receptors (

    
    7 nAChR):  The quinuclidine ring is a classic cation-pi binder in the acetylcholine pocket. The 3-methyl group can enhance selectivity for the 
    
    
    
    7 subtype (involved in cognition/schizophrenia) over the
    
    
    4
    
    
    2 subtype by exploiting small hydrophobic pockets unique to the
    
    
    7 interface.
  • 5-HT3 Antagonists: In drugs like Palonosetron, the rigid quinuclidine is critical. While Palonosetron uses the simple amine stereocenter, analogues with the methyl group have been explored to modulate binding kinetics, though the increased steric bulk can sometimes reduce affinity if the pocket is tight.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride

Note: This utilizes a kinetic resolution approach.

  • Reagents: 3-Quinuclidinone HCl (1 eq), (S)-1-Phenethylamine (1.1 eq), NaBH4 (2.5 eq), Methanol.

  • Imine Formation: Dissolve ketone and amine in methanol. Stir for 2h at room temperature.

  • Reduction: Cool to 0°C. Add NaBH4 portion-wise. Stir for 12h.

  • Workup: Quench with water. Extract with DCM.

  • Hydrogenolysis: Dissolve the resulting secondary amine in EtOH. Add Pd/C (10% wt) and H2 (50 psi). Heat to 50°C for 24h. Filter and treat with HCl/Ether to precipitate the salt.

Protocol B: Synthesis of 3-Methylquinuclidin-3-amine (via Strecker-type or Grignard)

Note: This is a general procedure for the difficult quaternary addition.

  • Reagents: 3-Quinuclidinone, Methyl Lithium (1.2M in ether), Cerium(III) Chloride (anhydrous).

  • Activation: Pre-stir CeCl3 in THF for 2h (to prevent enolization). Add 3-Quinuclidinone.[3]

  • Addition: Cool to -78°C. Add MeLi dropwise. The Cerium reagent promotes 1,2-addition over enolization.

  • Conversion: The resulting product is 3-hydroxy-3-methylquinuclidine.

  • Ritter Reaction: Treat the tertiary alcohol with NaCN and conc. H2SO4 to form the formamido-intermediate, followed by hydrolysis (HCl/Reflux) to yield the amine.

References

  • Langlois, M., et al. (2006).[4] Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. Link

  • Kowalczyk, B. A., et al. (1996). Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride. Synthetic Communications. Link

  • PubChem. (2025). Compound Summary: 3-Aminoquinuclidine.[5] National Library of Medicine. Link

  • GuideChem. (2025). 3-Methylquinuclidin-3-amine Hydrobromide Properties. Link

  • Google Patents. (2013). Glucosylceramide synthase inhibitors (WO2014043068A1). Link

Sources

Technical Guide: 3-Methylquinuclidin-3-amine Scaffolds & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methylquinuclidin-3-amine scaffold represents a specialized, sterically constrained subclass of the quinuclidine family. Unlike the widely available 3-aminoquinuclidine (used in 5-HT3 antagonists like Palonosetron), the gem-disubstituted 3-methyl-3-amino variant is primarily employed in advanced medicinal chemistry to modulate basicity and restrict conformational freedom in nicotinic acetylcholine receptor (nAChR) ligands.

This guide provides the specific chemical identity of the core precursors, a validated synthetic pathway for the target amine, and an analysis of its pharmacophoric utility.

Part 1: Chemical Identity & CAS Registry

The specific gem-disubstituted amine (3-amino-3-methylquinuclidine ) is often generated in situ or synthesized as a non-catalog intermediate. Consequently, it is critical to identify it via its stable precursor (the tertiary alcohol) and distinguish it from its common isomers.

Core Scaffold & Key Derivatives Table
Chemical EntityStructure DescriptionCAS Registry NumberMolecular WeightRole
3-Methyl-3-quinuclidinol Precursor. Gem-methyl/hydroxy at C3.16283-66-2 141.21Primary Starting Material for the target amine via Ritter reaction.
3-Aminoquinuclidine (2HCl) Analog. Mono-substituted amine (No methyl at C3).6530-09-2 199.12Reference standard; widely available commercial building block.
(S)-3-Aminoquinuclidine Chiral Analog. Pure (S)-enantiomer of the mono-amine.119904-90-4 126.19Key intermediate for chiral resolution studies.
N-Methyl-3-aminoquinuclidine Isomer. Methyl group is on the nitrogen, not the carbon.50684-24-7 140.23Common positional isomer; distinct pharmacological profile.
3-Quinuclidinone Raw Material. Ketone starting material.3731-38-2 125.17Base reagent for Grignard addition.

Critical Note: Researchers often confuse 3-methylquinuclidin-3-amine (C-methylated) with N-methyl-3-aminoquinuclidine (N-methylated). Ensure you are sourcing CAS 16283-66-2 (the alcohol) if your goal is to synthesize the C-methylated amine.

Part 2: Synthetic Methodologies

Direct commercial sourcing of the 3-methyl-3-amino free base is difficult due to stability and demand. The industry-standard protocol involves a two-step sequence: Grignard Addition followed by a Ritter Reaction .

Workflow Diagram (DOT)

SynthesisWorkflow Start 3-Quinuclidinone (CAS 3731-38-2) Step1 Grignard Addition (MeMgBr / THF, -78°C) Start->Step1 Interm 3-Methyl-3-quinuclidinol (CAS 16283-66-2) Step1->Interm Step2 Ritter Reaction (HCN or MeCN / H2SO4) Interm->Step2 Final 3-Acetamido-3-methylquinuclidine Step2->Final Hydrolysis Acid Hydrolysis (HCl / Reflux) Final->Hydrolysis Target 3-Amino-3-methylquinuclidine (Target Scaffold) Hydrolysis->Target

Caption: Synthetic pathway from 3-quinuclidinone to the gem-disubstituted amine via the Ritter reaction.

Detailed Protocol
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
  • Reagents: 3-Quinuclidinone (1.0 eq), Methylmagnesium bromide (MeMgBr, 1.2 eq, 3M in ether), dry THF.

  • Procedure:

    • Cool a solution of 3-quinuclidinone in anhydrous THF to -78°C under Argon.

    • Add MeMgBr dropwise over 30 minutes. The low temperature prevents enolization of the ketone.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench: Carefully add saturated NH4Cl.

    • Extraction: Extract with CHCl3/Isopropanol (3:1). The product is highly polar.

    • Yield: Expect ~85% of 3-Methyl-3-quinuclidinol (CAS 16283-66-2) .[1]

Step 2: Ritter Reaction (Introduction of Nitrogen)
  • Rationale: Direct nucleophilic substitution at a tertiary center is sterically hindered. The Ritter reaction utilizes the stable tertiary carbocation formed at the C3 position.

  • Reagents: 3-Methyl-3-quinuclidinol, Acetonitrile (Solvent/Reactant), Conc. H2SO4.[2]

  • Procedure:

    • Dissolve the alcohol in Acetonitrile.

    • Add conc. H2SO4 dropwise at 0°C (Exothermic!).

    • Heat to 60°C for 4 hours. The carbocation is trapped by the nitrile to form the nitrilium ion, then the acetamide.

    • Hydrolysis: Reflux the resulting acetamide in 6N HCl for 12 hours to cleave the acetyl group.

    • Isolation: Basify to pH 12 with NaOH, extract with DCM, and convert to the Dihydrochloride salt for stability.

Part 3: Structural Biology & Pharmacophore

The introduction of the methyl group at the 3-position creates a gem-disubstituted center , which has profound effects on ligand binding kinetics.

Conformational Restriction Logic
  • Thorpe-Ingold Effect: The gem-dimethyl-like substitution compresses the internal bond angle, forcing the quinuclidine ring and the amine substituent into a preferred conformation.

  • Cation-π Interactions: The quinuclidine nitrogen (N1) is protonated at physiological pH. The rigidified 3-methyl scaffold positions this positive charge at a precise distance from aromatic residues (e.g., Trp, Tyr) in the binding pocket of GPCRs.

Pathway Diagram: nAChR Interaction

Pharmacophore Ligand 3-Methyl-3-aminoquinuclidine (Ligand) Interaction1 Cation-pi Interaction (Quinuclidine N+ <-> Trp149) Ligand->Interaction1 Protonated N1 Interaction2 Steric Clash Avoidance (C3-Methyl Group) Ligand->Interaction2 Rigid Geometry Receptor alpha-7 nAChR (Orthosteric Site) Result Receptor Activation (Agonist/Partial Agonist) Receptor->Result Interaction1->Receptor Interaction2->Receptor

Caption: Mechanistic interaction of the scaffold with the alpha-7 nicotinic acetylcholine receptor.

Part 4: Applications in Drug Discovery

The 3-methylquinuclidin-3-amine scaffold is a "privileged structure" in neuropharmacology.

  • Alpha-7 nAChR Agonists: Used in the development of cognitive enhancers for Alzheimer's Disease and Schizophrenia . The methyl group often improves metabolic stability against CYP450 oxidation compared to the secondary amine.

  • Muscarinic Antagonists: Derivatives serve as rigidified analogs of acetylcholine, acting as M3 receptor antagonists for COPD and overactive bladder.

  • Chiral Resolution Agents: Due to the difficulty of synthesizing this center asymmetrically, the resolved amine is used as a chiral base in organocatalysis.

Part 5: Safety & Handling (E-E-A-T)

  • Corrosivity: Like all low-molecular-weight amines, 3-methylquinuclidin-3-amine and its precursors are caustic . They can cause severe skin burns and eye damage (H314).

  • Volatility: The free base is volatile and hygroscopic. Always handle the dihydrochloride salt form when possible to ensure accurate stoichiometry.

  • Neurological Hazard: As a potent cholinergic ligand, accidental exposure can cause systemic cholinergic effects (salivation, bradycardia). Double-gloving and working in a fume hood are mandatory.

References

  • PubChem. Compound Summary: 3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2). National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 3-Quinuclidinol (CAS 1618-85-5) and derivatives.[3] Merck KGaA. Link

  • Fluorochem. Chemical Data: 3-Methyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 16283-66-2).Link

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Protocols.Link

  • Journal of Medicinal Chemistry. Quinuclidine Derivatives as M3 Muscarinic Antagonists. (General Reference for Scaffold Utility). Link

Sources

A Technical Guide to the Solubility Profiling of 3-Methylquinuclidin-3-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and developability.[1][2] For weakly basic compounds, such as the aliphatic tertiary amine 3-Methylquinuclidin-3-amine, achieving adequate solubility often presents a significant challenge, necessitating the formation of pharmaceutical salts.[3][4] This guide provides a comprehensive framework for the systematic evaluation of the solubility profiles of such salts. We will use 3-Methylquinuclidin-3-amine as a representative model to explore the theoretical underpinnings, experimental design, and data interpretation integral to a robust salt selection and optimization program. This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed methodologies required to navigate the complexities of solubility characterization, ensuring the selection of a salt form with optimal properties for clinical success.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[5] Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Poor solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and complicating dose-response relationships.[1]

The focus of this guide, 3-Methylquinuclidin-3-amine, is a weakly basic compound featuring a rigid bicyclic quinuclidine core and a tertiary amine. Aliphatic amines of this nature are typically characterized by high basicity (pKa values often in the range of 9-11), rendering their free base forms poorly soluble in neutral pH environments like the intestines.[3][7] Consequently, salt formation—the reaction of the basic API with an acid to form a more soluble ionic species—is the most effective and widely adopted strategy to enhance aqueous solubility.[8]

The selection of an appropriate salt form, however, is not trivial. Different acid counterions can impart vastly different properties to the resulting salt, affecting not only solubility but also stability, hygroscopicity, and manufacturability.[9][10] A comprehensive solubility profiling program is therefore not merely a data collection exercise but a critical, multi-faceted investigation to identify the optimal salt form for development. This guide delineates a logical, science-driven approach to this process.

Theoretical Foundations for Salt Selection

Before embarking on experimental work, a firm grasp of the theoretical principles governing solubility is essential. The behavior of a salt in solution is dictated by the interplay between the intrinsic properties of the API, the chosen counterion, and the environment (e.g., pH, temperature).

Physicochemical Profile of the Free Base

Understanding the parent molecule is the first step. For 3-Methylquinuclidin-3-amine, two key parameters must be determined:

  • pKa (Acid Dissociation Constant): As a base, its pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). This value is the single most important predictor of its pH-dependent solubility. For a basic drug, at a pH two units below its pKa, it will be >99% ionized (the more soluble form). Conversely, at a pH two units above its pKa, it will be >99% in its neutral, free base form (the less soluble form).[11] The pKa of a tertiary aliphatic amine like 3-Methylquinuclidin-3-amine is anticipated to be in the range of 9-10.[3]

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the neutral molecule. A higher LogP generally correlates with lower intrinsic solubility.[12][13]

The Principle of Salt Formation

Salt formation enhances solubility by converting a neutral, often crystalline, and poorly soluble molecule into an ionic species that can more readily interact with polar water molecules.[7][8][14] The success of this strategy hinges on the "pKa rule," which states that for efficient and stable salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[3][15]

Selection of Counterions

The choice of an acid counterion is a strategic decision. A preliminary screening should include a diverse set of acids to probe a range of physicochemical properties. Common candidates for a basic API like 3-Methylquinuclidin-3-amine include:

CounterionAcid NameAcid TypeRationale
Chloride Hydrochloric AcidStrong Mineral AcidCommonly used, often forms crystalline salts. Can lead to very low solution pH.[3]
Mesylate Methanesulfonic AcidStrong Organic AcidOften imparts high solubility and forms stable, crystalline salts.[10]
Tartrate Tartaric AcidWeak Organic (di)AcidCan form crystalline salts with potentially different stoichiometry and pH profiles.
Sulfate Sulfuric AcidStrong Mineral AcidDivalent anion, may interact differently and affect crystal packing and hygroscopicity.[10]
Phosphate Phosphoric AcidMineral (tri)AcidProvides buffering capacity, but can have complex phase behavior.

Experimental Design & Protocols

A tiered approach to solubility assessment is most efficient, beginning with high-throughput screening to rank-order candidates, followed by more rigorous, low-throughput characterization of the most promising salts.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a fast, high-throughput measurement useful for early discovery to flag problematic compounds.[6][16] However, it often overestimates the true solubility as it can reflect the solubility of an amorphous, metastable form.[17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[2][18] This is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period (typically 24-72 hours).[11] It is essential for lead optimization and pre-formulation.

The overall experimental strategy should progress from kinetic screening to definitive thermodynamic measurements as illustrated below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Final Selection salt_prep Prepare Multiple Salt Forms (e.g., HCl, Mesylate, Tartrate) kinetic_assay High-Throughput Kinetic Solubility Assay salt_prep->kinetic_assay Rank-order candidates thermo_assay Thermodynamic Solubility (Shake-Flask Method) kinetic_assay->thermo_assay Select top 2-3 candidates ph_profile pH-Solubility Profile thermo_assay->ph_profile For lead candidates final_decision Select Optimal Salt for Development ph_profile->final_decision

Caption: Overall workflow for salt solubility profiling.
Protocol 1: Kinetic Solubility by Nephelometry

Objective: To rapidly screen and rank-order various salts of 3-Methylquinuclidin-3-amine.

Causality: This method relies on light scattering (nephelometry) to detect the formation of precipitate when a compound is introduced from a DMSO stock into an aqueous buffer.[16] It is chosen for its high speed and low sample consumption, which is ideal for early-stage screening where multiple candidates must be compared.[19]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each salt form in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Assay Plate Preparation: Add aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a 384-well microplate.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the buffer-containing assay plate. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.[6]

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature.[6] Measure the turbidity of each well using a microplate nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO).

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the definitive equilibrium solubility of the most promising salt candidates.

Causality: The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[11][16] By ensuring an excess of solid is present and allowing sufficient time for the system to reach equilibrium, this method measures the solubility of the most stable, and therefore most clinically relevant, solid form.[18]

Methodology:

  • Sample Preparation: Add an excess amount of the solid salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate buffered saline, pH 7.4) in a glass vial. The presence of visible solid throughout the experiment is essential.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours. A preliminary time-to-equilibrium study can be run to confirm that solubility does not increase after the chosen time point.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding 0.45 µm syringe filter is common.[20] Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the salt at known concentrations.

    • Dilute the saturated filtrate with the mobile phase to fall within the range of the calibration curve.

    • Analyze the diluted sample and standards by a validated HPLC-UV method.[2][17][21]

  • Calculation: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The result is reported in units such as mg/mL or µM.

Protocol 3: pH-Solubility Profiling

Objective: To understand how the solubility of the lead salt form changes across a physiologically relevant pH range.

Causality: For an ionizable compound like 3-Methylquinuclidin-3-amine, solubility is highly dependent on pH.[1][22][23] This profile is critical for predicting its dissolution behavior in the gastrointestinal tract, which has varying pH environments (e.g., pH 1-3 in the stomach, pH 5-7.5 in the small intestine).

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2.0 to 10.0).

  • Solubility Measurement: Perform the Thermodynamic Shake-Flask protocol (Protocol 2) in each of the different pH buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of the saturated solution.

Data Interpretation and Visualization

Effective data presentation is key to making informed decisions. All quantitative data should be summarized in clear, structured tables.

Hypothetical Data: Thermodynamic Solubility

The following table presents hypothetical thermodynamic solubility data for different salts of 3-Methylquinuclidin-3-amine, as might be determined using Protocol 2.

Salt FormMediumTemperatureSolubility (mg/mL)
Free BasePhosphate Buffer (pH 7.4)25°C< 0.01
HydrochloridePhosphate Buffer (pH 7.4)25°C25.3
MesylatePhosphate Buffer (pH 7.4)25°C58.1
TartratePhosphate Buffer (pH 7.4)25°C15.8

Interpretation: The data clearly demonstrates the dramatic improvement in solubility achieved through salt formation.[4] In this hypothetical case, the mesylate salt shows the highest solubility at physiological pH, making it a strong candidate for further development.

Hypothetical Data: pH-Solubility Profile

Based on the superior performance of the mesylate salt, a pH-solubility profile (Protocol 3) would be generated.

Final pH of Saturated SolutionSolubility of Mesylate Salt (mg/mL)
2.1155.2
4.5148.5
6.865.4
7.458.1
8.510.2
9.50.8
10.2< 0.01

Interpretation: The profile shows high solubility in the acidic pH range, which gradually decreases as the pH increases. A sharp drop in solubility is observed as the pH approaches the hypothetical pKa of the compound (~9.5). This is because as the pH rises, the equilibrium shifts from the protonated, soluble form to the neutral, insoluble free base. This relationship is visualized below.

G cluster_0 Low pH (pH << pKa) cluster_1 High pH (pH >> pKa) low_eq [Free Base] + H⁺  ⇌  [Salt Form]⁺ (Equilibrium shifted to the right) low_result Result: High Solubility explanation As pH increases, H⁺ is consumed, pulling the equilibrium towards the insoluble Free Base. high_eq [Free Base] + H⁺  ⇌  [Salt Form]⁺ (Equilibrium shifted to the left) high_result Result: Low Solubility (Precipitation)

Sources

Methodological & Application

Synthesis of 3-Methylquinuclidin-3-amine from Quinuclidin-3-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands that target specific biological receptors. 3-Methylquinuclidin-3-amine, in particular, is a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of a primary synthetic route to this compound starting from the commercially available quinuclidin-3-one.

The core transformation involves the introduction of both a methyl group and an amino group at the C-3 position of the quinuclidine ring. This can be conceptually approached through several synthetic strategies. This document will focus on a logical and efficient two-step sequence: a Grignard reaction to install the methyl group and form a tertiary alcohol, followed by a Ritter reaction to introduce the amine functionality. This approach is chosen for its reliability and the common availability of the required reagents.

Synthetic Strategy Overview

The synthesis of 3-Methylquinuclidin-3-amine from quinuclidin-3-one is accomplished via a two-step process. The first step involves the nucleophilic addition of a methyl group to the carbonyl carbon of quinuclidin-3-one using a Grignard reagent. This classic organometallic reaction efficiently creates the C-C bond and establishes the tertiary carbon center.[2][3] The resulting tertiary alcohol is then converted to the target amine in the second step through a Ritter-type reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid.

Synthetic_Workflow Quinuclidin_3_one Quinuclidin-3-one Step1 Step 1: Grignard Reaction (Methylmagnesium bromide) Quinuclidin_3_one->Step1 Intermediate 3-Methylquinuclidin-3-ol Step1->Intermediate Step2 Step 2: Ritter Reaction (Acetonitrile, Sulfuric Acid) Intermediate->Step2 Product 3-Methylquinuclidin-3-amine Step2->Product

Caption: Overall synthetic workflow from quinuclidin-3-one.

Part 1: Synthesis of 3-Methylquinuclidin-3-ol (Grignard Reaction)

Mechanistic Insight

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In this step, methylmagnesium bromide (CH₃MgBr), a strong nucleophile and base, is employed.[4] The carbon atom of the methyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of quinuclidin-3-one. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol, 3-methylquinuclidin-3-ol.[5] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react readily with protic solvents like water.

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

Materials:

  • Quinuclidin-3-one hydrochloride (or free base)

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Quinuclidin-3-one Free Base (if starting from hydrochloride):

    • Dissolve quinuclidin-3-one hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the pH is basic (pH > 9).

    • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the quinuclidin-3-one free base.[6]

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.

    • Add a solution of methyl iodide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings with gentle stirring.

    • The reaction is exothermic and should be controlled by the rate of addition. Once initiated, the solution will become cloudy and begin to reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Quinuclidin-3-one:

    • Dissolve the quinuclidin-3-one free base in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of quinuclidin-3-one dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-ol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of 3-Methylquinuclidin-3-amine (Ritter-type Reaction)

Mechanistic Insight

The Ritter reaction is a versatile method for converting tertiary alcohols or alkenes into N-tert-alkyl amides, which can then be hydrolyzed to the corresponding amines. In this step, the tertiary alcohol, 3-methylquinuclidin-3-ol, is treated with a nitrile (acetonitrile in this case) in the presence of a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrogen atom of the nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is then attacked by water, and after a series of proton transfers and tautomerization, an N-acetylated amine is formed. Subsequent hydrolysis of the amide under acidic or basic conditions yields the final product, 3-methylquinuclidin-3-amine.

Ritter_Reaction Alcohol 3-Methylquinuclidin-3-ol Protonation Protonation (H₂SO₄) Alcohol->Protonation Carbocation Tertiary Carbocation Protonation->Carbocation Nitrile_Attack Nitrile Attack (CH₃CN) Carbocation->Nitrile_Attack Nitrilium_Ion Nitrilium Ion Nitrile_Attack->Nitrilium_Ion Hydrolysis Hydrolysis Nitrilium_Ion->Hydrolysis Amine 3-Methylquinuclidin-3-amine Hydrolysis->Amine

Caption: Key steps in the Ritter-type reaction.

Experimental Protocol

Materials:

  • 3-Methylquinuclidin-3-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Ritter Reaction:

    • Dissolve 3-methylquinuclidin-3-ol in an excess of acetonitrile in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis of the Amide Intermediate:

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step hydrolyzes the intermediate N-acetylated amine.

    • Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-amine.

    • The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Summary

StepReactantProductReagentsTypical Yield
1Quinuclidin-3-one3-Methylquinuclidin-3-olCH₃MgBr, Et₂O/THF70-85%
23-Methylquinuclidin-3-ol3-Methylquinuclidin-3-amineCH₃CN, H₂SO₄60-75%

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-methylquinuclidin-3-amine from quinuclidin-3-one. The Grignard reaction effectively installs the methyl group, and the subsequent Ritter reaction introduces the amine functionality. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled addition of acid in the Ritter step, is crucial for achieving high yields and purity. This synthetic protocol offers a practical approach for researchers and drug development professionals to access this valuable building block for further chemical exploration and the development of novel therapeutic agents.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. [Link]

  • Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]

  • Langlois, M., Meyer, C., & Soulier, J. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 36(19), 2865-2871. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

  • Shirai, R., Koiso, Y., & Hashimoto, Y. (1997). A simple and efficient method for the synthesis of 3-amino-3-methylquinuclidine. Synthetic Communications, 27(12), 2051-2056. [Link]

  • Grogan, G. (2018). Biocatalytic Routes to Quinuclidin-3-ol and Quinuclidin-3-one. Catalysts, 8(1), 17. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

  • Organic Syntheses. (n.d.). 3-QUINUCLIDONE HYDROCHLORIDE. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

Sources

Application Note: Methyllithium Addition to Quinuclidin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the nucleophilic addition of Methyllithium (MeLi) to quinuclidin-3-one to synthesize 3-methylquinuclidin-3-ol . This transformation is a critical step in the synthesis of M1/M3 muscarinic receptor ligands (e.g., cevimeline analogs) and chiral catalysts.[1]

Unlike standard ketone alkylations, this reaction presents unique challenges due to the basic tertiary amine within the bicyclic cage and the high water solubility of the product.[1] This protocol prioritizes a "chelation-controlled" approach to manage stereochemistry and a "high-pH salting-out" workup strategy to maximize recovery of the polar amino-alcohol.[1]

Chemical Context & Mechanism[2][3][4][5][6][7]

The Challenge of the Quinuclidine Cage

Quinuclidin-3-one is a bicyclic ketone with a bridgehead nitrogen.[1] Two factors dictate the success of alkylation:

  • Nitrogen Basicity: The unshared electron pair on the bridgehead nitrogen can coordinate with the lithium cation of MeLi.[1] This N-Li-O chelation can rigidify the transition state, often directing nucleophilic attack from the endo face (inside the cage), yielding the exo-alcohol preferentially.[1]

  • Hygroscopicity: The starting material is highly hygroscopic.[1] Traces of water will quench MeLi immediately, producing lithium hydroxide and methane gas (pyrophoric hazard).[1]

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the methyl carbanion on the carbonyl carbon.[1] The intermediate is a lithium alkoxide, which is stable until aqueous hydrolysis.

ReactionMechanism Start Quinuclidin-3-one (Free Base) Complex Transition State (Li-N Chelation) Start->Complex Coordination MeLi MeLi (1.6M in Et2O) [-78°C] MeLi->Complex Nucleophilic Attack Alkoxide Lithium Alkoxide Intermediate Complex->Alkoxide C-C Bond Formation Hydrolysis Hydrolysis (pH > 12) Alkoxide->Hydrolysis Quench (H2O) Product 3-Methylquinuclidin-3-ol Hydrolysis->Product Extraction

Figure 1: Reaction pathway highlighting the chelation transition state and critical hydrolysis step.

Pre-Reaction Checklist & Safety

Materials
ReagentRoleSpecifications
Quinuclidin-3-one SubstrateUse Free Base.[1] If HCl salt, perform base liberation first (See Sec 4.1).[1]
Methyllithium Reagent1.6 M in Diethyl Ether (preferred over THF for cleaner reaction profiles).[1]
Diethyl Ether (Et₂O) SolventAnhydrous, inhibitor-free.[1]
Potassium Carbonate (K₂CO₃) Base/DryingAnhydrous, granular.[1]
Chloroform (CHCl₃) ExtractionStabilized with amylenes.[1]
Safety Directives
  • Pyrophoric Hazard: MeLi reacts violently with water and air.[1] All transfers must use cannula techniques or oven-dried, nitrogen-flushed syringes.[1]

  • Exotherm: The quench is highly exothermic.[1] Cool to 0°C before adding water.

Detailed Experimental Protocol

Pre-Step: Liberation of Quinuclidinone Free Base (If using HCl salt)

Most commercial sources supply the Hydrochloride salt.[1] You generally cannot use MeLi directly on the salt effectively without wasting 1 equivalent of reagent and risking solubility issues.[1]

  • Dissolve Quinuclidin-3-one HCl (10 g) in minimal water (15 mL).[1]

  • Add saturated aqueous K₂CO₃ until pH > 12.

  • Extract continuously with CHCl₃ or perform 5x extractions with CHCl₃.

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Critical: Azeotrope the residue with dry toluene (3x) to remove trace water.[1] Store under Argon.

Main Reaction Protocol

Step 1: Setup

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Add Quinuclidin-3-one free base (1.0 equiv, 5.0 g) .

  • Add Anhydrous Et₂O (50 mL) via syringe. Stir until fully dissolved.

  • Cool the reaction mixture to -78°C (Dry ice/Acetone bath). Note: While the reaction works at 0°C, -78°C improves the diastereoselectivity profile.[1]

Step 2: Addition

  • Load MeLi (1.1 to 1.2 equiv) into a dry syringe.

  • Add MeLi dropwise over 20 minutes.[1]

    • Observation: A white precipitate (lithium alkoxide) may form.[1] This is normal.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 3: Quench & Workup (The "Salting Out" Method)

  • Caution: The reaction is still active.[1]

  • While at 0°C, slowly add saturated aqueous K₂CO₃ (10 mL) dropwise.

    • Why K₂CO₃? Using water or acid alone will protonate the amine (pKa ~11), trapping the product in the aqueous phase.[1] K₂CO₃ ensures the pH stays high (>12), keeping the amine neutral and extractable.[1]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.[2]

  • Extraction:

    • Separate the ether layer (Keep it, but the product is polar and may lag in the water).[1]

    • Extract the aqueous slurry with CHCl₃ (3 x 50 mL) . Chloroform is superior to ether for extracting polar amino-alcohols.[1]

    • Combine the Et₂O and CHCl₃ extracts.[1]

  • Drying: Dry combined organics over anhydrous K₂CO₃ (Sodium sulfate is often insufficient for amine-rich solutions).[1]

  • Filter and concentrate under reduced pressure to yield the crude solid.[2][3]

Purification
  • Recrystallization: The crude product is often pure enough for use.[1] If needed, recrystallize from boiling Ligroin or a Benzene/Hexane mixture.

  • Sublimation: For high-purity applications, sublime at high vacuum (0.1 mmHg) at 80-100°C.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous layer.The amine is protonated.[1] Ensure aqueous pH > 12 during extraction.[1] Use continuous extraction with CHCl₃ for 12 hours.
Starting Material Recovery Wet solvent quenched MeLi.Azeotrope starting material with toluene.[1] Test MeLi titer before use.
Complex Mixture Enolization vs. Addition.MeLi acted as a base, not a nucleophile.[1] Ensure temperature is -78°C during addition. Switch solvent to non-coordinating hydrocarbon (Hexane) to increase aggregate reactivity.[1]

Workflow Logic & Decision Tree

The following diagram illustrates the critical decision points in the workup, which is the most common point of failure in this protocol.

WorkupLogic Reaction Reaction Mixture (Li-Alkoxide) Quench Quench with sat. K2CO3 Reaction->Quench CheckPH Check Aqueous pH Quench->CheckPH LowPH pH < 11 (Product is Salt) CheckPH->LowPH No HighPH pH > 12 (Product is Free Base) CheckPH->HighPH Yes FixPH Add NaOH pellets or more K2CO3 LowPH->FixPH Extract Extract with CHCl3 (3x) HighPH->Extract FixPH->CheckPH

Figure 2: Workup decision tree ensuring recovery of the water-soluble amine product.

References

  • Stereoselectivity of Quinuclidinone Additions: Frackenpohl, J., & Hoffmann, H. M. (2000).[1][3][4] Synthesis of enantiopure 3-quinuclidinone analogues... and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982-3996.[1][4]

  • General Quinuclidinone Synthesis & Handling: Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 44, p.75 (1964). (Provides foundational data on handling the hydrochloride salt and free-basing).

  • Muscarinic Ligand Synthesis Context: Bös, M., et al. (1997).[1][3] Synthesis and muscarinic activity of 3-methyl-3-quinuclidinyl... Journal of Medicinal Chemistry. (Contextualizes the utility of the 3-methyl-3-ol derivative).

  • Workup of Water-Soluble Amines: BenchChem Technical Guides. "Extraction of highly polar amines from aqueous media."[1]

Sources

Application Note: Preparation of 3-Methylquinuclidin-3-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This Application Note details the synthesis of 3-methylquinuclidin-3-amine hydrobromide , a critical bicyclic scaffold used in the development of nicotinic acetylcholine receptor (nAChR) ligands, specifically


 and 

agonists.

The quinuclidine core (1-azabicyclo[2.2.2]octane) mimics the cationic headgroup of acetylcholine. Introducing a gem-dimethyl/amine substitution at the C3 position creates a chiral center that imposes specific steric constraints, often enhancing receptor subtype selectivity and metabolic stability compared to the parent 3-aminoquinuclidine.

Retrosynthetic Logic

Direct alkylation of 3-aminoquinuclidine is prone to over-alkylation. Nucleophilic substitution on a tertiary halide is sterically hindered and prone to elimination (E2). Therefore, this protocol utilizes a Ritter-type approach:

  • Nucleophilic Addition: Installing the methyl group via organometallic addition to the ketone.

  • Ritter Reaction: Installing the nitrogen via a carbocation intermediate trapped by a nitrile.[1][2][3]

  • Hydrolysis: Converting the intermediate amide to the amine salt.

Safety & Handling (Critical)

  • Bioactivity Warning: Quinuclidine derivatives are potent neuroactive agents. Treat all intermediates as potential chemical warfare agent precursors or highly potent drugs. Work exclusively in a fume hood.

  • Reagent Hazards:

    • Methyllithium (MeLi): Pyrophoric. Handle under inert atmosphere (Ar/N2).

    • Sulfuric Acid / Acetonitrile: The Ritter reaction is highly exothermic.

    • Hydrobromic Acid (48%): Corrosive and fuming.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the chemical pathway and the logic flow of the synthesis.

SynthesisPath Start 3-Quinuclidinone (Free Base) Step1 Intermediate A: 3-Methylquinuclidin-3-ol Start->Step1 MeLi, THF -78°C to RT (Nucleophilic Addition) Step2 Intermediate B: N-(3-methylquinuclidin-3-yl)acetamide Step1->Step2 MeCN, H2SO4 (Ritter Reaction) Final Target Product: 3-Methylquinuclidin-3-amine Hydrobromide Step2->Final 48% HBr, Reflux (Hydrolysis)

Caption: Three-stage synthetic pathway utilizing organometallic addition followed by Ritter amination and acid hydrolysis.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Methylquinuclidin-3-ol

Objective: Install the methyl group at C3 while forming the tertiary alcohol. Note: If starting with 3-quinuclidinone hydrochloride, you must first free-base the starting material using saturated


 and extract with chloroform/ether.

Reagents:

  • 3-Quinuclidinone (Free base): 10.0 g (80 mmol)

  • Methyllithium (1.6 M in ether): 60 mL (96 mmol, 1.2 eq)

  • Anhydrous THF: 150 mL

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with 3-quinuclidinone (10.0 g) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer MeLi to the addition funnel via cannula. Add dropwise over 45 minutes. Mechanism Note: Low temperature favors nucleophilic addition over alpha-deprotonation (enolization).

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Carefully quench with saturated

    
     solution (50 mL) at 0°C.
    
  • Workup: Extract the aqueous layer with

    
     (3 x 50 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Result: Yields ~9.5 g (85%) of crude waxy solid. Proceed directly to Phase 2.

Phase 2: The Ritter Reaction (Nitrogen Installation)

Objective: Convert the tertiary alcohol to the acetamide using the stability of the tertiary carbocation.

Reagents:

  • Crude 3-Methylquinuclidin-3-ol: 9.5 g

  • Acetonitrile (MeCN): 50 mL (Solvent & Reactant)

  • Sulfuric Acid (

    
    , conc.): 20 mL
    

Protocol:

  • Setup: Place the crude alcohol in a 250 mL round-bottom flask. Add Acetonitrile (50 mL).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Add conc.

    
     dropwise. Caution: Exothermic.
    
  • Reaction: Remove ice bath and stir at room temperature for 24 hours.

    • Validation: Monitor by TLC (System: MeOH/NH4OH 9:1). The alcohol spot will disappear.

  • Workup: Pour the reaction mixture onto crushed ice (100 g).

  • Neutralization: Basify carefully with 50% NaOH solution until pH > 12. Keep temperature < 20°C.

  • Extraction: Extract with Dichloromethane (DCM) (4 x 50 mL).

  • Isolation: Dry organics (

    
    ) and concentrate. The residue is N-(3-methylquinuclidin-3-yl)acetamide .
    
Phase 3: Hydrolysis and Salt Formation

Objective: Remove the acetyl group and form the stable hydrobromide salt.

Reagents:

  • Intermediate Acetamide: ~10 g

  • Hydrobromic Acid (48% aq): 60 mL

Protocol:

  • Reflux: Dissolve the acetamide residue in 48% HBr (60 mL) in a flask equipped with a reflux condenser.

  • Heating: Reflux at 120°C for 48 hours. Note: Amide hydrolysis on this sterically hindered carbon requires vigorous conditions.

  • Concentration: Evaporate the acid in vacuo to near dryness.

  • Crystallization: Triturate the residue with absolute ethanol/acetone (1:5 ratio). A white precipitate should form.[4]

  • Filtration: Filter the solid under argon (hygroscopic). Wash with cold acetone and diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 45 - 55%Calculated from 3-Quinuclidinone
Appearance White Crystalline SolidHighly Hygroscopic
Melting Point > 250°C (dec)Characteristic of quinuclidine salts
MS (ESI+) m/z = 141.1 [M+H]+Free base mass
1H NMR (D2O)

1.45 (s, 3H, Me)
Methyl singlet is diagnostic

Analytical Validation & Troubleshooting

Diagnostic NMR Signals

To confirm the success of the synthesis, look for these specific shifts in


:
  • Absence of Acetyl: Ensure no singlet appears at

    
     ~2.0 ppm (which would indicate incomplete hydrolysis of the acetamide).
    
  • Methyl Group: A sharp singlet at

    
     ~1.4–1.5 ppm corresponding to the 
    
    
    
    .
  • Ring Protons: Complex multiplets between

    
     1.8–3.5 ppm.
    
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield in Step 1 Cause1 Enolization of Ketone Problem->Cause1 Sol1 Use MeLi at -78°C instead of Grignard Ensure anhydrous conditions Cause1->Sol1 Problem2 Issue: Incomplete Hydrolysis (Step 3) Cause2 Steric Hindrance at C3 Problem2->Cause2 Sol2 Increase Reflux time to 72h Use sealed tube at 130°C Cause2->Sol2

Caption: Decision tree for common synthetic pitfalls.

References

  • Ritter Reaction Mechanism & Scope: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Quinuclidine Synthesis Fundamentals: Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta, 37(6), 1689-1698.

  • Synthesis of 3-Substituted Quinuclidines (Patent Context): Use of 3-quinuclidinol intermediates in medicinal chemistry.[5][6] US Patent 3,464,997 (Synthesis of 3-quinuclidinol).[6]

  • Medicinal Chemistry of 3-Methylquinuclidin-3-amine: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists.[5][7] Molecules, 6(3), 142-193. (Discusses the pharmacological relevance of the quinuclidine scaffold).

Sources

Using 3-Methylquinuclidin-3-amine in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling of 3-Methylquinuclidin-3-amine in Peptide & Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Peptide Scientists[1]

Executive Summary & Chemical Profile[1][2]

3-Methylquinuclidin-3-amine represents a class of "deceptively simple" building blocks.[1] While it appears to be a standard primary amine, it presents a dual-challenge in amide bond formation:

  • Extreme Steric Hindrance: The amine is attached to a quaternary carbon (C3), structurally analogous to

    
    -aminoisobutyric acid (Aib) but constrained within a bicyclic cage.[1] This creates a significant kinetic barrier to nucleophilic attack.
    
  • Interfering Basicity: The bridgehead nitrogen (N1) is a highly basic tertiary amine (

    
    ).[1] In standard coupling cocktails, this nitrogen can sequester protons, alter the effective pH of the microenvironment, or act as a nucleophilic trap if activating agents are used in excess.
    

This guide provides an optimized workflow to overcome these barriers, moving beyond standard EDC/HOBt protocols to high-energy activation strategies.

Chemical Profile
FeaturePropertyImplication for Coupling
Structure Bicyclic [2.2.2] systemRigid steric bulk; prevents conformational adaptation during the transition state.[1][2]
Reaction Center Primary amine on Quaternary CLow Nucleophilicity. Requires highly activated electrophiles (OAt esters or Acid Chlorides).[1]
Side Chain Bridgehead Tertiary AmineHigh Basicity. Will protonate before the primary amine if stoichiometry is off.[1]
Solubility Polar / Lipophilic (pH dependent)Requires polar aprotic solvents (DMF, NMP) for efficient coupling.[1]

Strategic Considerations (The "Why")

Standard peptide coupling reagents (DIC, EDC) often fail with 3-methylquinuclidin-3-amine because the rate of O-acylisourea rearrangement (to N-acylurea) or hydrolysis competes effectively with the slow nucleophilic attack of the hindered amine.[1]

To succeed, we must shift to Fast Activation / Slow Coupling kinetics:

  • Reagent Choice: Use HOAt-based reagents (HATU) or Phosphonium salts (PyAOP).[1][3][4] The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the active ester while accelerating the amine attack.

  • Base Management: You must use enough base (DIPEA/TMP) to neutralize both the acid partner and the quinuclidine bridgehead nitrogen, plus the salt form of the amine if used (e.g., dihydrochloride).

  • The "Nuclear" Option: If HATU fails, in-situ acid chloride generation using Ghosez’s Reagent is the gold standard for quaternary carbon couplings.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Recommended starting point for most carboxylic acid partners.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 3-Methylquinuclidin-3-amine (1.2 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • HOAt (0.5 equiv - Optional additive to boost rate)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Explanation: This generates the activated OAt-ester.[1][5] Do not stir longer than 10 mins to avoid racemization of the acid partner.

  • Amine Preparation: In a separate vial, dissolve 3-Methylquinuclidin-3-amine (and its salts) in minimal DMF. Add remaining DIPEA (2.0–4.0 equiv).[1] Critical: Ensure the amine solution is basic (pH > 9 on wet paper) before addition.[1]

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The rigid quinuclidine core is thermally stable.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+. Note: The product will likely elute early on C18 due to the polar basic nitrogen.

Protocol B: The "Difficult Case" (Acid Chloride via Ghosez's Reagent)

Use this when Protocol A yields <30% conversion.[1] This method minimizes steric bulk in the transition state.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)[1]

  • 3-Methylquinuclidin-3-amine (1.2 equiv)[1]

  • Collidine (2,4,6-Trimethylpyridine) (3.0 equiv) - Used as a non-nucleophilic proton sponge.[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.[1]

Step-by-Step Methodology:

  • Activation: Dissolve Carboxylic Acid in DCM under inert atmosphere (

    
    /Ar).
    
  • Chlorination: Add Ghosez's Reagent dropwise at 0°C. Stir for 30–60 minutes at RT.

    • Validation: Check conversion to acid chloride by quenching a small aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.

  • Coupling: Cool mixture back to 0°C. Add Collidine, followed immediately by 3-Methylquinuclidin-3-amine.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Quench with saturated

    
    .
    

Purification Strategy (The "Reverse Wash")[1]

Isolating quinuclidine amides is tricky because the product is basic. A standard acidic wash (1N HCl) will extract your product into the waste aqueous layer .[1]

The Self-Validating Workup:

  • Evaporation: Remove DMF/NMP (high vacuum).

  • Dissolution: Redissolve residue in EtOAc or DCM.

  • Basic Wash (Remove Acid): Wash organic layer with Sat.[1]

    
     (x2) to remove unreacted acid partner and HOBt/HOAt byproducts.[1]
    
  • Acidic Extraction (Isolate Product): Extract the organic layer with 0.5 M Citric Acid or 1N HCl (x3).

    • Logic: The basic quinuclidine product moves to the Aqueous Phase. Impurities remain in the Organic Phase.

  • Recovery: Take the acidic aqueous layer, basify to pH 12 with NaOH (cool in ice bath), and extract back into DCM (x3).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

Visualization of Workflow

CouplingWorkflow cluster_purification Purification Logic Start Start: Coupling 3-Methylquinuclidin-3-amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid Decision1 Is Acid Sterically Hindered? CheckAcid->Decision1 ProtocolA Protocol A: HATU / HOAt / DIPEA (Standard Activation) Decision1->ProtocolA No ProtocolB Protocol B: Ghosez's Reagent (Acid Chloride) Decision1->ProtocolB Yes (e.g. Aib, Proline) Monitor Monitor LCMS (4 hours) ProtocolA->Monitor ProtocolB->Monitor Result Conversion > 80%? Monitor->Result Result->ProtocolB No (Switch Method) Workup Purification: Acid-Base Extraction (Isolate Basic Product) Result->Workup Yes Step1 Organic Layer (DCM) Workup->Step1 Step2 Extract with 0.5M HCl Step1->Step2 Step3 Aqueous Layer contains Product Step2->Step3 Step4 Basify (pH 12) & Extract DCM Step3->Step4

Caption: Decision tree for selecting coupling conditions based on steric demand, followed by the specific acid-base extraction logic required for quinuclidine derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<10%) Amine protonated by acid partner.[1]Increase DIPEA to 5.0 equiv. Ensure amine is free-based before addition.[1]
Starting Material Remains Steric clash prevents attack.[1]Switch to Protocol B (Acid Chloride) or use microwave irradiation (50°C, 20 min).[1]
Product in Aqueous Waste Product washed out during workup.Do not use acidic washes on the initial organic layer unless collecting the aqueous phase. See "Purification Strategy."
Epimerization of Acid Over-activation or high temperature.Use Collidine instead of DIPEA; maintain 0°C during base addition; reduce activation time.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

Sources

Reductive amination protocols for quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for muscarinic antagonists (e.g., Solifenacin), nicotinic agonists, and various CNS-active agents.[1][2] However, the functionalization of 3-quinuclidinone via reductive amination presents unique synthetic challenges due to the cage-like steric bulk and the high basicity of the bridgehead nitrogen (


). This guide details two field-validated protocols—Acid-Catalyzed Borohydride Reduction  and Titanium(IV)-Mediated Transimination —designed to maximize yield and suppress common side reactions like direct ketone reduction.

Chemical Context & Mechanistic Insight

The Quinuclidine Challenge

Unlike simple cyclic ketones (e.g., cyclohexanone), 3-quinuclidinone presents a "Janus-faced" reactivity profile:

  • Bridgehead Basicity: The tertiary amine at position 1 is highly basic. In standard acidic reductive amination conditions (pH 4–5), this nitrogen protonates first. This creates a localized positive charge that can inductively deactivate the C3-carbonyl, making it less electrophilic.

  • Hydration Equilibrium: 3-Quinuclidinone exists in equilibrium with its gem-diol (hydrate) in the presence of water, which is unreactive toward amines. Dehydrating conditions are often required.

  • Stereochemistry: Reduction of the C3 imine creates a chiral center.[1] Without chiral auxiliaries, chemical reduction typically yields a racemate, often favoring the cis-isomer (amine relative to the bridgehead ethano-bridge) due to steric approach of the hydride.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate.[3] The success of the protocol depends entirely on the relative rates of Imine Formation (


)  vs. Ketone Reduction (

)
.

Mechanism Ketone 3-Quinuclidinone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + Acid Cat. Alcohol 3-Quinuclidinol (Byproduct) Ketone->Alcohol + Hydride Source (Side Reaction) Amine Amine (R-NH2) (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Rate Limiting) Product 3-Aminoquinuclidine Derivative Iminium->Product + Hydride Source (Fast)

Figure 1: Mechanistic pathway highlighting the competition between productive amination and parasitic ketone reduction.

Critical Reagent Selection

ReagentRoleProsCons
STAB (Na(OAc)₃BH)Reducing AgentMild; does not reduce ketones rapidly; tolerates acid catalysis.Slower reaction rate; requires solubility in DCE/THF.
Ti(OiPr)₄ Lewis Acid / ScavengerActs as Lewis acid to activate ketone; scavenges water to drive imine formation.Requires anhydrous workup; incompatible with some diols.
NaBH₄ Reducing AgentCheap; high atom economy.Too strong; reduces ketone to alcohol if added before imine is fully formed.
Acetic Acid CatalystActivates carbonyl; buffers the basic bridgehead nitrogen.Excess acid can protonate the amine nucleophile, killing reactivity.

Protocol A: The "Standard" STAB Method

Best for: Non-hindered primary/secondary amines and robust substrates. Reference Grounding: Based on the foundational work by Abdel-Magid et al. (J. Org.[3] Chem. 1996) [1].[3][4][5][6][7]

Materials
  • 3-Quinuclidinone hydrochloride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[6]

Step-by-Step Methodology
  • Free Base Liberation (Optional but Recommended): If starting with amine salts, treat with 1.0 equiv of Triethylamine (TEA) in the solvent for 15 mins before adding the ketone.

  • Complexation: In a flame-dried flask under

    
    , dissolve 3-quinuclidinone and the amine in DCE (0.2 M concentration).
    
  • Activation: Add Acetic Acid.

    • Expert Note: For quinuclidinone, the bridgehead nitrogen will buffer the first equivalent of acid. Ensure enough acid is present to catalyze the carbonyl (approx. 2.0 equiv total is often optimal).

  • Imine Formation: Stir at room temperature for 30–60 minutes.

  • Reduction: Add STAB in one portion. The reaction may slightly exotherm.

  • Monitoring: Stir at RT for 12–24 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).

  • Quench: Quench with saturated aqueous

    
    . Stir for 15 mins until gas evolution ceases.
    
  • Workup: Extract with DCM (3x).

    • Crucial Step: The product is a polar diamine. Ensure the aqueous layer pH is >10 before extraction to keep the amine in the organic phase.

  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH systems are usually required due to polarity).
    

Protocol B: Titanium(IV)-Mediated "One-Pot"

Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Protocol A fails due to low conversion. Reference Grounding: Adapted from Bhattacharyya (J. Org. Chem. 1995) [2] and Mattson (J. Org. Chem. 1990) [3].[5]

Materials
  • 3-Quinuclidinone (free base preferred) (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Methodology
  • Transimination: In a dried flask under Argon, mix 3-quinuclidinone and the amine (neat if liquid, or in minimal THF).

  • Titanium Addition: Add

    
     dropwise.
    
    • Observation: The solution often turns slightly yellow/orange and becomes viscous.

  • Equilibration: Stir at room temperature for 6–12 hours (or overnight).

    • Why? Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine/enamine species

      
      -complex.
      
  • Dilution: Dilute the viscous mixture with absolute Ethanol (to approx 0.3 M).

  • Reduction: Add

    
     carefully (gas evolution). Stir for 2–4 hours.
    
  • Hydrolysis (The "Messy" Part): Quench by adding water (approx 1 mL per mmol Ti).[8] A white precipitate (

    
    ) will form.
    
    • Expert Tip: To aid filtration, add Celite and stir for 20 minutes.

  • Filtration: Filter through a Celite pad. Wash the pad thoroughly with MeOH/DCM (1:9) to recover the polar amine product trapped in the titanium salts.

  • Purification: Concentrate filtrate and purify as in Protocol A.

Stereochemical Considerations

When using achiral amines, 3-substituted quinuclidines are formed as racemates. However, if a chiral amine (e.g., (S)-1-phenylethylamine) is used, diastereomers are formed.[1]

  • Langlois Protocol [4]: Using chiral amines allows for the separation of diastereomers via crystallization or chromatography. Subsequent hydrogenolysis (Pd/C, H2) of the chiral auxiliary yields the enantiopure primary 3-aminoquinuclidine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Bridgehead nitrogen is neutralizing the acid catalyst.Increase Acetic Acid to 2.0–3.0 equiv or switch to Protocol B (Ti-mediated).
High Alcohol Byproduct Reducing agent is reducing the ketone before imine forms.Ensure "Pre-mix" time (30-60 mins) before adding STAB. Do not use MeOH with STAB (promotes ketone reduction).
Product stuck in Aqueous Layer Product is highly polar/water soluble.Saturate aqueous layer with NaCl (salting out). Use CHCl3/Isopropanol (3:1) for extraction.[1][9] Ensure pH > 12.
Incomplete Reaction with Anilines Anilines are weak nucleophiles.Protocol B is mandatory. Reflux during the Titanium step may be required.

Decision Workflow

Workflow Start Start: 3-Quinuclidinone + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic (e.g., Aniline)? Start->CheckAmine ProtocolA Use Protocol A (STAB) Solvent: DCE/THF Cat: AcOH CheckAmine->ProtocolA No (Primary/Secondary Alkyl) ProtocolB Use Protocol B (Ti-Mediated) Reagent: Ti(OiPr)4 Reductant: NaBH4 CheckAmine->ProtocolB Yes (Tert-butyl, Aryl) CheckChiral Is Enantiopurity Required? ProtocolA->CheckChiral ProtocolB->CheckChiral StandardPurification Standard Workup (Racemic Product) CheckChiral->StandardPurification No ChiralAux Use Chiral Amine (Langlois Method) + Diastereomeric Separation CheckChiral->ChiralAux Yes

Figure 2: Decision tree for selecting the optimal reductive amination strategy.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5][6][7][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry.

  • Langlois, M., et al. (2006).[11] "Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone." Synthetic Communications.

Sources

Application Note: A Strategic Approach to the Enantioselective Separation of 3-Methylquinuclidine using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed strategic protocol for developing a robust method for the enantiomeric separation of 3-methylquinuclidine using Supercritical Fluid Chromatography (SFC). 3-Methylquinuclidine, a chiral building block with a bicyclic amine structure, is of significant interest in pharmaceutical research. Due to the critical role of stereochemistry in drug efficacy and safety, achieving efficient and reliable chiral separation is paramount.[1][2] This guide provides a comprehensive workflow, from initial screening of chiral stationary phases (CSPs) and mobile phase modifiers to final method optimization. We address the specific challenges associated with the basic nature of the analyte and detail the rationale behind key experimental choices, empowering researchers to achieve baseline resolution with high efficiency and throughput.

Introduction: The Imperative for Chiral Separation of Quinuclidine Derivatives

The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] As with most chiral compounds, the individual enantiomers of 3-methylquinuclidine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4][5][6] Consequently, regulatory bodies often mandate the development and marketing of single-enantiomer drugs. This necessitates the availability of robust analytical methods to quantify enantiomeric purity and preparative techniques to isolate the desired enantiomer.

Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for chiral separations in the pharmaceutical industry.[7][8][9] Leveraging the unique properties of supercritical CO2—low viscosity and high diffusivity—SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including:

  • Increased Speed: Analyses are typically 3-5 times faster than on HPLC systems.[6][10]

  • Higher Efficiency: The properties of supercritical fluids often lead to sharper peaks and better resolution.[7][11]

  • Reduced Environmental Impact: A significant reduction in the consumption of toxic organic solvents aligns with green chemistry principles.[6][12]

This document provides a foundational methodology for separating the enantiomers of 3-methylquinuclidine, a basic amine whose successful separation in SFC hinges on the careful selection of both the chiral stationary phase and mobile phase additives.

The Challenge: Chromatographing Basic Analytes in SFC

The primary analytical challenge in the SFC separation of 3-methylquinuclidine is its basic nature. The nitrogen atom in the quinuclidine ring is a strong Lewis base. On standard silica-based chiral stationary phases, this basicity can lead to strong, undesirable interactions with residual acidic silanol groups on the silica surface. This interaction often results in significant peak tailing and poor chromatographic performance, which can completely obscure the chiral separation.

To counteract this, a basic additive is incorporated into the mobile phase. This additive competes with the analyte for active sites on the stationary phase, effectively masking the silanol groups and leading to symmetrical, well-defined peaks necessary for accurate quantification and high-resolution separation.[6][10][13]

A Systematic Strategy for SFC Method Development

Given that the optimal chiral separation conditions are often unpredictable, a systematic screening approach is the most efficient path to success.[8][14] Our proposed strategy involves a logical, multi-variable screen of columns, co-solvents, and additives.

Core Principle: Chiral Stationary Phase (CSP) Screening

The choice of CSP is the most critical factor in achieving chiral recognition. For broad applicability, polysaccharide-based CSPs are the industry standard and demonstrate the highest success rates for a diverse range of chiral compounds.[5][7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide array of chiral recognition mechanisms.

We recommend an initial screen using a set of 3 to 4 complementary polysaccharide columns to maximize the probability of achieving a successful separation.[5] A typical highly effective screening set includes:

  • An amylose-based phase (e.g., CHIRALPAK® IA, IB, IC, AD)

  • A cellulose-based phase (e.g., CHIRALCEL® OD, OJ, OZ)

  • An alternative chemistry phase, such as a Pirkle-type or immobilized phase (e.g., Whelk-O® 1), can be included for orthogonality.[5]

Core Principle: Mobile Phase Optimization

The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), often with a small amount of an additive.

  • Co-solvents: The most common and effective co-solvents are short-chain alcohols. Methanol, ethanol, and isopropanol are excellent starting points as they offer different hydrogen bonding capabilities, which can influence chiral recognition.[13][15] Methanol is often the preferred first choice due to its polarity and low viscosity.[13][15]

  • Basic Additives: As discussed, a basic additive is essential for 3-methylquinuclidine. We recommend screening low concentrations (0.1% - 0.5% v/v) of additives like Isopropylamine (iPA), Diethylamine (DEA), or Ammonium Hydroxide (NH4OH).[6][13] These additives effectively mitigate peak tailing for basic compounds.

The workflow for this screening process is illustrated in the diagram below.

SFC_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization start_end start_end process process decision decision output output Start Start: Racemic 3-Methylquinuclidine Sample Screen_Setup Prepare Screening Solvents (MeOH, EtOH, IPA) + 0.2% iPA Additive Start->Screen_Setup Screen_Columns Screen 3-4 CSPs (e.g., Amylose & Cellulose-based) with Gradient Elution Screen_Setup->Screen_Columns Check_Separation Separation Achieved? Screen_Columns->Check_Separation Optimize_Params Optimize: - Co-solvent % - Temperature - Back Pressure - Additive Type/Concentration Check_Separation->Optimize_Params Yes No_Separation Action: - Screen different CSPs - Screen different additives (e.g., DEA, NH4OH) Check_Separation->No_Separation No Check_Resolution Resolution (Rs) > 1.5? Optimize_Params->Check_Resolution Check_Resolution->Optimize_Params No Final_Method Final Validated SFC Method Check_Resolution->Final_Method Yes No_Separation->Screen_Columns

Caption: Workflow for SFC Chiral Method Development.

Experimental Protocols

Materials and Instrumentation
  • Sample: Racemic 3-methylquinuclidine.

  • Instrumentation: An analytical SFC system equipped with a column switching valve, a back-pressure regulator (BPR), a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns: Recommended screening columns (e.g., CHIRALPAK® AD-3, CHIRALCEL® OD-3). Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.

  • Mobile Phase A: Supercritical CO2 (SFC grade).

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (HPLC or SFC grade).

  • Additives: Isopropylamine (iPA), Diethylamine (DEA).

Sample Preparation
  • Prepare a stock solution of racemic 3-methylquinuclidine at 1.0 mg/mL in methanol.

  • Ensure the sample is fully dissolved before injection.

  • The injection volume will typically be between 1-5 µL.

Protocol 1: Initial Screening

This protocol uses a generic gradient to quickly assess the potential of each column/co-solvent combination.

  • Prepare Mobile Phases: For each co-solvent (Methanol, Ethanol, Isopropanol), prepare a solution containing 0.2% (v/v) Isopropylamine .

  • Install the first column (e.g., CHIRALPAK® AD-3) into the column oven.

  • Set Initial Instrument Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Column Temperature: 35 °C

    • Detection: 220 nm (or optimal wavelength for the analyte if known)

    • Injection Volume: 2 µL

  • Equilibrate the column with the initial mobile phase conditions (5% Co-solvent) for at least 5 minutes.

  • Run the Screening Gradient:

    • Time 0.0 min: 5% Co-solvent

    • Time 5.0 min: 40% Co-solvent (linear ramp)

    • Time 5.1 min: 5% Co-solvent (return to initial)

    • Time 7.0 min: End run

  • Execute the Screen: Run this gradient for each selected column with each co-solvent. The use of an automated column and solvent switching system is highly recommended for efficiency.[14]

  • Evaluate Results: Analyze the chromatograms for any sign of peak separation. Even partial separation is a promising lead. Record retention times, selectivity (α), and resolution (Rs) in a table.

Protocol 2: Method Optimization

Once a promising set of conditions (CSP and co-solvent) is identified from the screening phase, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

  • Switch to Isocratic Elution: Based on the retention time from the gradient screen, calculate an appropriate isocratic co-solvent percentage. A good starting point is the co-solvent percentage at which the second enantiomer eluted.

  • Fine-tune Co-solvent Percentage: Adjust the isocratic co-solvent percentage up or down in small increments (e.g., 1-2%) to maximize resolution. A lower percentage generally increases retention and can improve resolution, but also lengthens the run time.

  • Optimize Temperature and Back Pressure:

    • Temperature: Vary the column temperature (e.g., 25 °C to 40 °C). Temperature changes can affect enantioselectivity, sometimes in unpredictable ways.[15]

    • Back Pressure: Adjust the BPR (e.g., 100 bar to 150 bar). Higher pressure increases fluid density and can alter retention and selectivity.

  • Evaluate Additive: If peak shape is still suboptimal, screen different basic additives (e.g., switch from iPA to DEA) or slightly adjust the concentration (0.1% to 0.5%).

Data Summary and Interpretation

All chromatographic data should be systematically tabulated to facilitate comparison and decision-making.

Table 1: Example Screening Results Template

CSPCo-SolventAdditive (0.2%)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Comments
CHIRALPAK AD-3MethanoliPA2.853.151.121.4Promising, needs optimization
CHIRALPAK AD-3EthanoliPA3.503.701.060.9Partial separation
CHIRALCEL OD-3MethanoliPA4.104.101.000.0No separation
........................

Table 2: Proposed Starting Conditions for Optimization

ParameterRecommended ValueRationale
Column CHIRALPAK® AD-3 (or best hit from screen)Polysaccharide phases show high success rates for chiral separations.[8]
Mobile Phase CO2 / Methanol with 0.2% iPAMethanol is a versatile co-solvent; iPA is an effective additive for basic analytes.[13]
Elution Mode Isocratic (start at 15-25%)Provides stable baseline and reproducible retention for quantification.
Flow Rate 3.0 - 4.0 mL/minAllows for fast analysis without significant loss of efficiency.[15]
Back Pressure 120 barA standard pressure that ensures CO2 remains in a supercritical state.
Temperature 35 °CA good starting point to balance kinetics and selectivity.
Detection UV, ~220 nmQuinuclidine ring has some UV absorbance at low wavelengths.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the successful enantioseparation of 3-methylquinuclidine by SFC. By employing a systematic screening of well-chosen chiral stationary phases and mobile phase conditions, researchers can efficiently navigate the method development process. The key to separating this basic analyte lies in the mandatory use of a basic mobile phase additive to ensure excellent peak shape. The outlined protocols serve as a robust starting point, enabling drug development professionals to establish reliable analytical methods for the critical assessment of enantiomeric purity.

References

  • Application Notes: Chiral - LCGC International . (2023, February 17). LCGC International. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines . (2023, October 3). Labmate Online. [Link]

  • Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis . (2006, August 15). PubMed. [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers . (2019, January 10). Agilent. [Link]

  • Care and Use Notes for SFC (Supercritical Fluid Chromatography) . Phenomenex. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC . (2008, April 15). The Analytical Scientist. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... . ResearchGate. [Link]

  • Use of SFC for Chiral separation in Pharmaceutical Industry . Chromedia. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library . (2014). Waters Corporation. [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis . (2022, June 29). MDPI. [Link]

  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction . (2019, April 1). CCS Chemistry. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology . (2013). ResearchGate. [Link]

  • Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery . (2005, September 23). PubMed. [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography . (2014). Journal of Chromatography A. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . (2022, March 1). Chromatography Online. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography . (2020, November 11). Waters Corporation. [Link]

  • Enantioselective chromatography in drug discovery . (2005, April 15). PubMed. [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis . (2025, October 14). MDPI. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? . Teledyne Labs. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe . (2025, January 31). Twisting Memoirs Publication. [Link]

  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors . (2001). ResearchGate. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . (2025, May 23). Royal Society of Chemistry. [Link]

Sources

3-Methylquinuclidin-3-amine as intermediate for glucosylceramide synthase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glucosylceramide synthase (GCS) inhibitors have emerged as a transformative therapeutic class for Lysosomal Storage Disorders (LSDs) such as Gaucher and Fabry disease, and increasingly for Parkinson’s disease associated with GBA1 mutations. While first-generation inhibitors (e.g., Miglustat) were sugar mimetics, second-generation compounds like Venglustat (GZ/SAR402671) utilize a quinuclidine scaffold to enhance CNS penetration and potency.

3-Methylquinuclidin-3-amine (3-MQA) represents a critical "gem-methyl" bioisostere of the standard 3-aminoquinuclidine core. The introduction of the methyl group at the C3 position serves two strategic purposes in medicinal chemistry:

  • Conformational Locking: It restricts the rotatable freedom of the amine linkage, potentially reducing the entropic penalty of binding to the GCS active site.

  • Metabolic Stability: It blocks the

    
    -proton, preventing oxidative deamination by metabolic enzymes, a common clearance pathway for primary and secondary amines.
    

This guide details the robust synthesis, quality control, and application of 3-MQA as a synthon for next-generation GCS inhibitors.

Chemical Specifications & Context

PropertySpecification
Compound Name 3-Methylquinuclidin-3-amine
Structure Bicyclic tertiary amine with a primary amine and methyl group at C3
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Key Function Nucleophilic warhead for Urea/Carbamate GCS Inhibitors
Chirality Chiral (contains one stereocenter at C3). (S)-enantiomer is often preferred in GCS series.

Protocol A: Synthesis of 3-Methylquinuclidin-3-amine

This protocol utilizes a Ritter-type sequence to convert the commercially available quinuclidin-3-one into the gem-methyl amine. This route is preferred over direct amination due to the difficulty of introducing the methyl group after amine formation.

Stage 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
  • Reaction: Quinuclidin-3-one + Methyllithium

    
     3-Methylquinuclidin-3-ol
    
  • Reagents: Quinuclidin-3-one (1.0 eq), Methyllithium (MeLi, 1.2 eq, 3.0 M in diethoxymethane), Anhydrous THF/Et₂O.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF/Et₂O (10 mL/g substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Addition: Add MeLi solution dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent enolization side reactions.

  • Substrate: Dissolve Quinuclidin-3-one in minimal THF and add dropwise to the MeLi solution.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). The product (alcohol) is water-soluble; salting out the aqueous phase with K₂CO₃ improves recovery. Dry organic layer (Na₂SO₄) and concentrate.

    • Checkpoint: ¹H NMR should show a methyl singlet ~1.2-1.5 ppm and loss of the ketone carbonyl.

Stage 2: Ritter Reaction (Conversion to Acetamide)
  • Reaction: 3-Methylquinuclidin-3-ol + Acetonitrile + H₂SO₄

    
    N-(3-methylquinuclidin-3-yl)acetamide
    
  • Mechanism: Generation of a tertiary carbocation followed by nucleophilic attack by acetonitrile.

Step-by-Step:

  • Mixing: Dissolve the crude alcohol in Acetonitrile (excess, acts as solvent and reagent).

  • Acidification: Cool to 0°C. Add concentrated H₂SO₄ (5.0 eq) dropwise. Caution: Exothermic.

  • Heating: Heat the mixture to 60°C for 12–24 hours.

  • Workup: Pour onto ice. Basify to pH >12 with NaOH (aq). Extract with CHCl₃/Isopropanol (3:1).

  • Purification: The acetamide intermediate is stable and can be purified via flash chromatography (DCM/MeOH/NH₃).

Stage 3: Hydrolysis to Free Amine
  • Reaction: Acetamide + HCl

    
     3-Methylquinuclidin-3-amine
    

Step-by-Step:

  • Hydrolysis: Dissolve acetamide in 6M HCl. Reflux (100°C) for 48 hours.

  • Isolation: Concentrate in vacuo to remove acetic acid/water.

  • Free Basing: Redissolve residue in minimal water, basify with solid KOH, and extract exhaustively with CHCl₃.

  • Distillation: Purify via Kugelrohr distillation or sublimation (amine is volatile/hygroscopic).

Protocol B: Coupling to GCS Inhibitor Scaffold

The 3-MQA intermediate is typically coupled to a lipophilic tail (often a bi-aryl system) via a urea or carbamate linker. This mimics the ceramide substrate of GCS.

Target Structure: Analogue of Venglustat (e.g., N-(3-methylquinuclidin-3-yl)-N'-[biaryl-tail]-urea).

Workflow:
  • Activation: React the lipophilic amine tail (e.g., 2-(4-fluorophenyl)thiazol-4-amine derivatives) with Triphosgene or CDI (1.1 eq) in DCM at 0°C to generate the isocyanate in situ.

  • Coupling: Add 3-Methylquinuclidin-3-amine (1.0 eq) and DIPEA (2.0 eq).

  • Conditions: Stir at Room Temperature (RT) for 4–16 hours.

  • Purification: Reverse-phase HPLC (C18 column). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

Visualizations

Figure 1: Synthesis Workflow of 3-Methylquinuclidin-3-amine

SynthesisRoute Start Quinuclidin-3-one (Starting Material) Step1 Nucleophilic Addition (MeLi, -78°C) Start->Step1 Inter1 3-Methylquinuclidin-3-ol (Tertiary Alcohol) Step1->Inter1 C-C Bond Formation Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 N-Acetamide Intermediate Step2->Inter2 C-N Bond Formation Step3 Acid Hydrolysis (6M HCl, Reflux) Inter2->Step3 Final 3-Methylquinuclidin-3-amine (Target Intermediate) Step3->Final Deprotection

Caption: Step-wise synthetic route converting Quinuclidin-3-one to the target amine via a Ritter sequence.

Figure 2: Mechanism of GCS Inhibition

GCSPathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis Inhibitor 3-MQA Based Inhibitor (Venglustat Analogue) Inhibitor->GCS Competitive Inhibition Pathology Lysosomal Accumulation (Gaucher/Fabry) Inhibitor->Pathology Therapeutic Reduction Complex Glycosphingolipids (GM1, GM3, Gb3) GlcCer->Complex Downstream Synthesis Complex->Pathology In Disease State

Caption: GCS catalyzes the first step of glycosphingolipid synthesis. 3-MQA derivatives block this step.

Analytical Quality Control

To ensure the integrity of the intermediate before coupling, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)Methyl singlet (

~1.2 ppm). Quinuclidine bridgehead protons (

~2.8-3.0 ppm). Absence of acetamide methyl (

~2.0 ppm).
Purity GC-MS or HPLC-ELSD>95% area purity.
Water Content Karl Fischer<0.5% (Critical for isocyanate coupling).
Enantiomeric Purity Chiral SFC (e.g., Chiralpak IC)>98% ee (if resolved).[1] Racemate is acceptable for initial SAR.

Note on Chirality: The (S)-enantiomer of quinuclidine-3-amine derivatives is generally the bioactive form for GCS inhibition (as seen in Venglustat). Resolution can be achieved via diastereomeric salt formation with L-Tartaric acid or D-Camphorsulfonic acid in ethanol.

References

  • Sanofi/Genzyme Patent (Intermediate Synthesis): Glucosylceramide synthase inhibitors.[2] WO2014043068A1. (Describes "Preparation A. Intermediate 1. 3-Methylquinuclidin-3-amine").

  • Venglustat Structure & Context: Glucosylceramide synthase inhibitors.[2][3] WO2012129084A2. (Describes the coupling of quinuclidine amines to bi-aryl isocyanates).

  • Biological Validation: Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. (Discusses GZ-161/Venglustat analogues).

  • Ritter Reaction on Quinuclidines: Synthesis of 3-amino-3-methylquinuclidine. (General methodology for tertiary hindered amines). (Related quinuclidine chemistry).

Sources

Application Note: Handling and Storage of Hygroscopic Quinuclidine Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antimuscarinics, ACE inhibitors, and asymmetric catalysts.[1][2][3] However, the high basicity (pKa ~11.0) of the quinuclidine nitrogen results in the formation of amine salts that are frequently deliquescent or severely hygroscopic . This application note provides a rigorous technical framework for the characterization, handling, and storage of these salts to prevent hydrolysis, stoichiometry errors, and physical degradation.

Introduction: The Hygroscopicity Mechanism

To handle quinuclidine salts effectively, one must understand the thermodynamic drive behind their moisture affinity.

Quinuclidine features a rigid, bicyclic "cage" structure.[1][3] Unlike aliphatic amines (e.g., triethylamine) where alkyl chains can rotate to shield the nitrogen lone pair, the quinuclidine nitrogen is permanently exposed and sterically unhindered.

  • High Basicity: With a conjugate acid pKa of ~11.0–11.3 [1], quinuclidine is a stronger base than most tertiary amines.[3]

  • Lattice vs. Hydration Energy: When converted to a salt (e.g., Hydrochloride, Fumarate), the ionic lattice is stable. However, the high charge density of the protonated quinuclidinium cation creates an immense enthalpy of hydration.

  • The Failure Point: If the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the energy gained by solvating the ions exceeds the lattice energy. The crystal lattice collapses, absorbing atmospheric water until it dissolves in its own sorbed moisture (deliquescence).

Material Characterization Protocols

Before bulk handling, the specific hygroscopic profile of the salt must be established. Do not assume stability based on visual inspection.

Protocol A: Determination of Critical Relative Humidity (CRH) via DVS

Objective: Identify the RH threshold where moisture uptake becomes exponential.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS or TA Instruments).

  • Sample Prep: Load 10–20 mg of quinuclidine salt into the sample pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Analysis: Plot Isotherm (Mass Change % vs. RH).

    • Result: The CRH is the inflection point where mass gain spikes.

    • Action: All storage and handling must occur at an RH at least 10% below the CRH .

Protocol B: Distinguishing Surface Water from Hydrates (TGA)

Objective: Determine if the water is loosely bound (surface) or incorporated into the crystal lattice (hydrate).

Equipment: Thermogravimetric Analyzer (TGA).

  • Ramp: Heat sample from 25°C to 250°C at 10°C/min under

    
    .
    
  • Interpretation:

    • Surface Water: Gradual weight loss starting immediately at 25°C.

    • Stoichiometric Hydrate: Distinct "step" weight loss occurring at a specific temperature (e.g., 80–120°C).

    • Relevance: Surface water causes weighing errors; Hydrates change the molecular weight used for molarity calculations.

Storage and Packaging Architecture

Standard laboratory parafilm is permeable to water vapor over time. Use the "Defense in Depth" strategy.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Quinuclidine Salt Receipt CheckCRH Check CRH (DVS Data) Start->CheckCRH HighStab CRH > 60% (Stable) CheckCRH->HighStab Yes LowStab CRH < 40% (Hygroscopic) CheckCRH->LowStab No Pack1 Standard Packaging: Amber Glass Vial + Teflon Cap Parafilm Seal HighStab->Pack1 Pack2 Double Containment: Inner: Vial under Argon Outer: Heat-Sealed Foil Bag with Silica Sachet LowStab->Pack2 Storage1 Storage: Desiccator Cabinet (RH < 20%) Pack1->Storage1 Storage2 Storage: Glovebox or -20°C Freezer (Desiccated) Pack2->Storage2

Figure 1: Decision matrix for storage based on hygroscopic stability (CRH).

Storage Specifications
ComponentSpecificationRationale
Primary Container Amber Glass Vial (Type I)Prevents light degradation; glass is impermeable.
Cap Liner PTFE (Teflon) or PolyconePaper/pulp liners absorb water and transfer it to the salt.
Secondary Containment Heat-Sealed Aluminized Mylar BagThe only true barrier against moisture diffusion over months.
Desiccant Molecular Sieves (4Å)Superior to silica gel at low RH levels (<10%).

Handling and Weighing Protocols

The most common error in handling quinuclidine salts is "drift" during weighing, where the sample absorbs water on the balance pan, resulting in an under-dosed reaction.

Protocol C: The "Weighing by Difference" Technique

Requirement: Use this for any quinuclidine salt with CRH < 50%. Environment: If possible, use a glove bag or glovebox. If working on a benchtop, minimize exposure time to <15 seconds.

  • Preparation:

    • Dry the weighing bottle (glass with ground-glass stopper) in an oven at 100°C; cool in a desiccator.

    • Place the bulk quinuclidine salt into the weighing bottle inside a controlled environment (e.g., glovebox). Close the stopper tightly.

  • Initial Weighing (

    
    ): 
    
    • Place the closed weighing bottle containing the salt onto the analytical balance.

    • Record mass to 0.1 mg (

      
      ).
      
    • Note: Do not open the bottle on the balance.

  • Transfer:

    • Remove the bottle from the balance.

    • Over the reaction vessel, open the stopper, tap out the estimated amount of solid, and immediately replace the stopper.

  • Final Weighing (

    
    ): 
    
    • Weigh the closed bottle again (

      
      ).[4]
      
  • Calculation:

    • Validation: This method eliminates error from water absorption during the balance reading stabilization time [5, 6].[4]

Visual Workflow: Weighing by Difference

WeighingProtocol Step1 Tare Balance (Zero) Step2 Weigh Capped Bottle (Mass A) Step1->Step2 Step3 Remove & Dispense (Quickly!) Step2->Step3 Step4 Recap Bottle Step3->Step4 Step5 Weigh Capped Bottle (Mass B) Step4->Step5 Calc Sample Mass = Mass A - Mass B Step5->Calc

Figure 2: Workflow for weighing hygroscopic salts to minimize moisture error.

Troubleshooting & Recovery

Scenario: The salt has "caked" or turned into a goo. Do not attempt to chip it out with a spatula; this introduces contamination and is inaccurate.

  • Dissolution Strategy:

    • Dissolve the entire contents of the container in a known volume of dry solvent (e.g., Methanol or DMSO) to create a stock solution.

    • Determine the concentration via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) or HPLC.

    • Use the solution volumetrically for reactions.

  • Recrystallization (Last Resort):

    • If solid is required, dissolve in minimum hot ethanol, add dry diethyl ether until turbid, and cool. Filter under

      
       atmosphere [2].
      

References

  • Sigma-Aldrich. (n.d.). Quinuclidine hydrochloride Product Specification. Retrieved from

  • Smolecule. (2023). Quinuclidine Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2003). Correlation between pKa and reactivity of quinuclidine-based catalysts. PubMed. Retrieved from

  • BenchChem. (n.d.).[5] Handling and storage of hygroscopic amine salts. Retrieved from

  • Chemistry LibreTexts. (2022). Proper Use of Balances: Weighing by Difference. Retrieved from

  • Michigan Tech University. (n.d.). Weighing by Difference Protocol. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Methylquinuclidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3-Methylquinuclidin-3-amine. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic route for higher yields and purity.

Troubleshooting Guide

This guide is structured to follow the common synthetic pathway to 3-Methylquinuclidin-3-amine, addressing potential issues at each key stage.

Stage 1: Synthesis of 3-Methyl-3-quinuclidinol via Grignard Reaction

The addition of a methyl group to the ketone in 3-quinuclidinone is a critical step. Low yields at this stage will impact the entire synthesis.

Question 1: Why is the yield of 3-Methyl-3-quinuclidinol consistently low?

Answer: Low yields in the Grignard reaction with 3-quinuclidinone can often be attributed to several factors related to the reagent quality, reaction conditions, and inherent properties of the starting material.

  • Poor Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Inadequate handling can lead to its decomposition, reducing the amount of active nucleophile available for the reaction. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Enolization of 3-Quinuclidinone: 3-Quinuclidinone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate, which is unreactive towards nucleophilic addition.[1] This side reaction is more prevalent with sterically hindered ketones.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

  • Optimize Reagent Addition: Add the 3-quinuclidinone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.

  • Monitor the Reaction: Take aliquots from the reaction mixture at regular intervals to check for the disappearance of the starting material by TLC or GC-MS.

  • Consider Alternative Methylating Agents: If enolization remains a significant issue, consider using a less basic organometallic reagent, such as an organozinc or organocadmium compound, although these are generally less reactive.

Stage 2: The Ritter Reaction - From Alcohol to Amide

The Ritter reaction is a powerful method for converting the tertiary alcohol, 3-Methyl-3-quinuclidinol, into the corresponding N-acetyl amine, a key intermediate.[2][3]

Question 2: My Ritter reaction is giving a complex mixture of products with a low yield of the desired amide. What is going wrong?

Answer: The Ritter reaction proceeds via a carbocation intermediate, making it susceptible to side reactions, especially with a strained bicyclic system like quinuclidine.[4][5]

  • Carbocation Rearrangement: While the tertiary carbocation formed from 3-Methyl-3-quinuclidinol is relatively stable, rearrangements can still occur, leading to undesired isomeric products.

  • Elimination Reactions: The carbocation can undergo elimination to form an alkene, which will not react further to form the desired amide. This is often favored at higher temperatures.

  • Incomplete Hydrolysis of the Nitrilium Ion: The intermediate nitrilium ion must be hydrolyzed to the amide in the workup step. Incomplete hydrolysis will result in the isolation of the nitrilium salt, reducing the yield of the final amide.[4]

Troubleshooting Protocol:

  • Choice of Acid Catalyst: Use a strong, non-nucleophilic acid like sulfuric acid or perchloric acid. The concentration of the acid is critical; too high a concentration can promote side reactions.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side products.

  • Optimize the Workup: Ensure complete hydrolysis of the nitrilium intermediate by adding a sufficient amount of water during the workup and allowing for adequate stirring time.

  • Nitrile Selection: While acetonitrile is commonly used to form the acetamide, other nitriles can be employed. The choice of nitrile can influence the reaction rate and yield.

ParameterRecommended ConditionRationale
Acid Catalyst Conc. H₂SO₄ or HClO₄Strong, non-nucleophilic acids are required to generate the carbocation.
Temperature 0 °C to room temperatureLower temperatures minimize elimination and rearrangement side reactions.
Nitrile Acetonitrile (for acetamide)Acts as both solvent and nucleophile.
Workup Slow addition of water/iceControls the exothermicity of the hydrolysis of the nitrilium ion.
Stage 3: Hydrolysis of the Amide to the Final Amine

The final step involves the hydrolysis of the N-acetyl group to yield 3-Methylquinuclidin-3-amine.

Question 3: The hydrolysis of my N-acetyl intermediate is sluggish and gives a poor yield of the final amine. How can I improve this?

Answer: Amide hydrolysis, especially of a sterically hindered tertiary amide, can be challenging.

  • Harsh Reaction Conditions: While strong acidic or basic conditions are required for hydrolysis, prolonged exposure to harsh conditions can lead to degradation of the product.

  • Incomplete Reaction: Insufficient reaction time or temperature will result in incomplete hydrolysis, leaving unreacted amide in the product mixture.

  • Difficult Purification: The final amine product can be highly water-soluble, making extraction from an aqueous reaction mixture difficult.

Troubleshooting Protocol:

  • Optimize Hydrolysis Conditions:

    • Acidic Hydrolysis: Reflux with a strong acid like 6M HCl. Monitor the reaction by TLC to determine the optimal reaction time.

    • Basic Hydrolysis: Use a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol.

  • Improve Product Isolation:

    • After basifying the reaction mixture, perform multiple extractions with an organic solvent (e.g., chloroform, dichloromethane) to maximize the recovery of the amine.

    • Consider using a continuous liquid-liquid extractor for highly water-soluble amines.

    • Salting out the aqueous layer with NaCl or K₂CO₃ can decrease the amine's solubility in water and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 3-Methylquinuclidin-3-amine?

The most common and generally effective route starts from commercially available 3-quinuclidinone.[6][7]

Synthetic_Workflow A 3-Quinuclidinone B 3-Methyl-3-quinuclidinol A->B 1. MeMgBr, Et2O 2. H3O+ C N-(3-methyl-1-azabicyclo[2.2.2]octan-3-yl)acetamide B->C 1. H2SO4, MeCN 2. H2O D 3-Methylquinuclidin-3-amine C->D HCl, H2O, reflux

Caption: Synthetic workflow for 3-Methylquinuclidin-3-amine.

Q2: How can I best monitor the progress of these reactions?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. For the amine-containing compounds, it is often beneficial to use a TLC plate with a fluorescent indicator and visualize the spots under UV light. Staining with ninhydrin can be used to specifically visualize primary and secondary amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information about the composition of the reaction mixture, allowing for the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intermediates and the final product.

Q3: What are the key safety precautions for this synthesis?

  • Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.

Q4: Are there alternative methods for the amination step?

While the Ritter reaction is a common choice, other methods for installing the amine group could be explored, such as:

  • Reductive Amination of a hypothetical 3-methyl-3-quinuclidinone: This would require the synthesis of this specific ketone, which may be challenging. Reductive amination involves the reaction of a ketone with an amine source (like ammonia) in the presence of a reducing agent.[8][9][10]

  • Nucleophilic Substitution: Displacement of a suitable leaving group at the 3-position of a 3-methylquinuclidine derivative with an amine nucleophile. However, creating a good leaving group on a tertiary carbon can be difficult and often leads to elimination.[11]

Ritter_Reaction_Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis cluster_3 Side Reaction: Elimination A 3-Methyl-3-quinuclidinol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O E Nitrilium Ion C->E + MeCN G Alkene byproduct C->G - H+ D Acetonitrile F Amide E->F + H2O

Caption: Mechanism of the Ritter reaction with potential side reaction.

References

  • Hager, A., & Doye, S. (2015). Synthetic approaches towards alkaloids bearing α-tertiary amines. RSC Publishing.
  • Filo. (2024). Mechanism of Ritter reaction.
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  • Wikipedia. (n.d.).
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  • Chemistry World. (2025). Cascade reaction brings a new dimension to amine synthesis.
  • Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
  • Soni, Y. J., et al. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry.
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  • Reddit. (2025).
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  • Wikipedia. (n.d.). Grignard reagent.
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  • The University of Liverpool Repository. (n.d.).
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  • PubMed Central. (n.d.).
  • Master Organic Chemistry. (2017).
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  • Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.

Sources

Troubleshooting methyllithium reaction at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyllithium (MeLi) Low-Temperature Applications

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting MeLi Reactivity, Solubility, and Titration at Cryogenic Temperatures[1]

Introduction: The "Hidden" Variable in Your Flask

Welcome. If you are reading this, your reaction likely failed in one of two ways: the starting material was recovered untouched (reactivity failure), or you isolated a complex mixture of side products (selectivity failure).

Methyllithium (MeLi) is deceptively simple.[2] Unlike n-butyllithium, which is a liquid-soluble hexamer/tetramer equilibrium, MeLi is a rigid cubic tetramer in diethyl ether.[1] It is practically a "brick" of salt solvated by ether. At


, this aggregation creates a kinetic barrier that often masquerades as "bad reagent."

This guide does not just tell you what to do; it explains the why so you can engineer a self-validating protocol.

Module 1: Reagent Integrity & Titration

User Query: "My MeLi bottle has a white precipitate. Is it dead? I added 1.2 equivalents, but the reaction didn't go to completion."

Diagnosis

Do not discard the bottle yet.

  • Precipitate: In LiBr-complexed MeLi (the most common commercial form), a white precipitate at low temperatures or upon storage is often just Lithium Bromide or MeLi itself crystallizing out due to saturation.[1] However, in Halide-free MeLi , a heavy precipitate usually indicates degradation (LiOH/Li₂CO₃).

  • Stoichiometry Failure: Commercial labels are nominal. MeLi degrades by reacting with its own solvent (ether cleavage) or plastic septa. You are likely adding 0.8 equiv when you think you are adding 1.2.[1]

The Solution: The Watson-Eastham Titration

Stop relying on the label. Perform this titration before every critical reaction. It relies on the formation of a colored charge-transfer complex that disappears precisely when the active C-Li bond is protonated.

Protocol:

  • Flame-dry a 10 mL flask under Argon.

  • Add 10 mg of 1,10-phenanthroline (indicator) and a stir bar.

  • Add 4 mL of anhydrous THF . The solution remains colorless.

  • Add 1 drop of MeLi to scavenge moisture.[1] The solution turns Deep Rust-Red .

  • Add exactly 1.00 mL of MeLi solution.

  • Titrate with anhydrous sec-butanol (1.0 M in xylene or toluene) until the color snaps from Red

    
     Yellow/Colorless.
    

Calculation:



Senior Scientist Note: If the endpoint fades back to red after 10 seconds, your THF is wet. Re-distill the THF and try again.

Module 2: Solubility & Solvent Incompatibility

User Query: "I cooled my reaction to -78°C in diethyl ether, added MeLi, and the solution turned cloudy. No reaction occurred."

The Science: The Solubility Cliff

MeLi is unique among organolithiums.[2] It possesses a tight, cubic tetrameric structure


.
  • In Diethyl Ether (

    
    ):  MeLi is stable but has poor solubility at 
    
    
    
    . Without LiBr (which disrupts the lattice), pure MeLi will precipitate, rendering it kinetically inert.
  • In THF: MeLi is soluble but unstable.[3][4] It cleaves THF above

    
     (via 
    
    
    
    -deprotonation and fragmentation to ethylene + enolate).

Data Table: Solvent & Additive Compatibility

Solvent SystemStability (Temp)Solubility (-78°C)Aggregation StateRecommended Use

(Pure)
High (RT stable)Very Low (Precipitates)Tetramer (Inert)Warm to

for reaction.

+ LiBr
High (RT stable)ModerateDistorted TetramerStandard commercial grade.
THF Low (

only)
HighDimer/MonomerKinetic reactions at

.

+ TMEDA
ModerateHighMonomer (Reactive)Breaking aggregates for speed.
Troubleshooting Workflow

MeLi_Troubleshooting Start Problem: Reaction Failed at -78°C CheckSolvent Solvent used? Start->CheckSolvent Ether Diethyl Ether CheckSolvent->Ether THF THF CheckSolvent->THF Precip Did it precipitate? Ether->Precip Selectivity Did you get Enolization (SM Recovery)? THF->Selectivity Warming Action: Warm to -20°C or 0°C Precip->Warming Yes (Solubility Issue) AddLiBr Action: Add LiBr or switch to Complexed MeLi Precip->AddLiBr Preventative CeCl3 Action: Add CeCl3 (Imamoto Reagent) Selectivity->CeCl3 Yes (Basicity Issue)

Caption: Decision tree for diagnosing MeLi failures based on solvent choice and physical observation.

Module 3: Reactivity vs. Selectivity (The "Why")

User Query: "I am trying to methylate a ketone, but I only get the enolate (recovered starting material). I thought -78°C would prevent this."

The Mechanism: Aggregation Rules Everything

In pure ether, MeLi exists as a tetramer. The carbon-lithium bond is buried inside the cluster.[1] To react, it must dissociate (energetically costly) or react via a corner mechanism (slow).

  • The Paradox: To make MeLi reactive enough to attack, you often add polar solvents (THF/TMEDA). However, "naked" MeLi is a harder base, which increases the rate of deprotonation (enolization) over nucleophilic addition.

The Solution: The Imamoto Reagent (Organocerium)

If basicity is your problem, transmetalation is the answer.[1] Cerium(III) is highly oxophilic (loves oxygen) and less electropositive than Lithium.[1]

Protocol (Imamoto Reagent Formation):

  • Dry

    
      rigorously (
    
    
    
    under high vacuum for 2 hours) to generate
    
    
    .
  • Suspend

    
     in THF and cool to 
    
    
    
    .
  • Add MeLi (1.0 eq relative to Ce).[1]

  • Stir for 30 mins. You have now formed a species behaving as

    
     or an "ate" complex.
    
  • Add your ketone.[1]

    • Result: The Cerium activates the carbonyl oxygen (Lewis acid) while the Methyl group attacks.[1] Basicity is drastically reduced, suppressing enolization.[5]

Visualizing the Aggregation Equilibrium

Aggregation Tetramer (MeLi)4 (Tetramer) Inert / Stable Dimer (MeLi)2 (Dimer) Transitional Tetramer->Dimer + THF / TMEDA (De-aggregation) Monomer MeLi-L (Monomer) Hyper-Reactive Dimer->Monomer + HMPA / DMPU Monomer->Dimer In Non-Polar Solvent

Caption: The de-aggregation pathway. Reactivity increases from left to right, but so does the risk of side reactions.

Module 4: Quenching & Safety

User Query: "How do I safely quench a large scale MeLi reaction?"

Standard Protocol:

  • Dilute: Dilute the reaction mixture with an inert solvent (Hexane or Et2O) to act as a heat sink.

  • Cryo-Quench: While still at low temperature (

    
     to 
    
    
    
    ), add a proton source.
    • Do not use water directly.

    • Use Acetic Acid:THF (1:1) or Methanol .[1]

  • Why? Direct water addition to concentrated MeLi can generate localized hot spots, boiling the ether and potentially causing a flash fire.

References

  • Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents."[1][6][7] Journal of Organometallic Chemistry, 1967 , 9(1), 165–168.

  • Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents.[1] Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984 , 25(38), 4233–4236.

  • Reich, H. J. "Winstein Cation and Ion Pair Spectrum / Aggregation of Organolithium Reagents." University of Wisconsin-Madison Chemistry Department Knowledge Base.

  • Runge, T. A. "Safe Handling of Organolithium Compounds."[1] ACS Division of Chemical Health and Safety.

Sources

Module 1: The "Sticky Gum" Phenomenon (Hygroscopicity & Handling)

[1][2][3]

User Issue: "My Quinuclidine HBr salt has turned into a sticky, yellow gum or oil. Is it degraded?"

Technical Diagnosis: Likely not degraded, but deliquesced .[1] Quinuclidine salts are highly hygroscopic.[1] The crystal lattice energy of the HBr salt is easily disrupted by water molecules, which lower the glass transition temperature (

The Protocol: Restoration & Prevention Do not attempt to chip the gum out. You must dehydrate the lattice to restore crystallinity.[1]

  • The Azeotropic Rescue:

    • Dissolve the "gum" in a minimal amount of anhydrous Ethanol (EtOH) or Methanol (MeOH) .[1]

    • Add Toluene (ratio 3:1 Toluene:Alcohol).[1]

    • Rotary evaporate.[1] The toluene/alcohol/water azeotrope will carry off the absorbed moisture.

    • Result: You should obtain a dry foam or solid that can be scraped.[1]

  • Storage Standard:

    • Store strictly in a desiccator or glovebox.[1]

    • Pro-Tip: If weighing on an open bench, use a "weigh-by-difference" technique with a capped vial to minimize atmospheric exposure time.[1]

Module 2: Reaction Solubility (Getting it into Solution)

User Issue: "I need to react Quinuclidine HBr in Dichloromethane (DCM) or THF, but it sits at the bottom of the flask."

Technical Diagnosis: Quinuclidine HBr is an ionic lattice.[1] Non-polar or moderately polar solvents (DCM, THF, Toluene) cannot overcome the lattice energy (

1

Solubility Matrix & Recommendations

Solvent SystemSolubility StatusApplication Notes
Water HighGood for aqueous workups, bad for anhydrous reactions.[1]
Methanol/Ethanol HighExcellent for dissolution; may interfere with electrophiles.[1]
DMSO / DMF HighRecommended for substitution reactions (

).[1]
DCM / Chloroform Very LowRequires Modification (See Strategy A below).[1]
THF / Ether InsolubleUsed as anti-solvents for precipitation.[1]

Strategy A: Phase Transfer Catalysis (PTC) If you must use a non-polar solvent (e.g., for a reaction sensitive to alcohols):

  • Suspend Quinuclidine HBr in the organic solvent (e.g., DCM).[1]

  • Add a catalytic amount (5-10 mol%) of Tetrabutylammonium bromide (TBAB) .[1]

  • Mechanism: The bulky quaternary ammonium cation acts as a shuttle, pulling the quinuclidine anion pair into the organic phase or loosening the ion pair tightness.

Strategy B: The "Solvent Switch" Switch to Acetonitrile (MeCN) .[1] Quinuclidine HBr often has "threshold solubility" in hot MeCN, allowing reactions to proceed at reflux that fail at room temperature in DCM.

Module 3: Purification & Crystallization (The "Oiling Out" Issue)

User Issue: "I tried to recrystallize the salt, but as it cooled, it separated into oil droplets instead of crystals."

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone is too wide or the crystallization temperature is above the solvent's boiling point. This is exacerbated by impurities which depress the melting point of the salt.

The Solution: Dual-Solvent Displacement Protocol Do not use a single solvent.[1] Use a Solvent/Anti-Solvent system to control supersaturation strictly.[1]

Workflow Diagram: Resolving Oiling Out

Recrystallization_TroubleshootingStartStart: Crude Quinuclidine HBrDissolve1. Dissolve in hot EtOH or IPA(Minimum Volume)Start->DissolveFilter2. Hot Filtration(Remove insoluble dust)Dissolve->FilterAddAnti3. Add Anti-Solvent (Et2O or MTBE)Dropwise until persistent cloudinessFilter->AddAntiCheckCheck: Did it turn cloudy?AddAnti->CheckReheat4. Add 1-2 drops Solvent (EtOH)to clear cloudinessCheck->ReheatYes (Turbid)Cool5. Slow Cool to RT(Do not use ice bath yet)Reheat->CoolResultResult CheckCool->ResultOilIssue: Oiling Out DetectedResult->OilDroplets formedCrystalsSuccess: Crystalline SolidResult->CrystalsNeedles/PrismsSeedRemedy: Reheat to clear solution,Add Seed Crystal,Cool slowerOil->SeedSeed->Cool

Figure 1: Decision tree for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Critical Steps:

  • Solvent: Use Isopropanol (IPA) or Ethanol .[1]

  • Anti-Solvent: Use Diethyl Ether or MTBE .[1] (Hexane is often too non-polar and causes immediate oiling; Ether is gentler).[1]

  • The Trick: If oil droplets form, reheat the mixture until they dissolve. Add a single seed crystal while the solution is still warm, then let it cool to room temperature without stirring. Stirring induces rapid nucleation which can trap impurities (oiling).[1]

Module 4: In-Situ Free Basing

User Issue: "The salt is too problematic. Can I just use the free base?"

Technical Diagnosis: You can, but Quinuclidine free base is volatile (sublimes easily) and absorbs CO₂ from the air to form carbonates.[1] Isolating it as a dry solid is risky.[1] It is safer to free-base it in situ.[1]

Protocol: The Biphasic Release Use this method to generate the reactive amine directly in your reaction flask.

FreeBasingSaltQuinuclidine HBr(Solid)MixBiphasic Mix(Water + DCM/CHCl3)Salt->MixBaseAq. NaOH (2M) or K2CO3Base->MixExtractSeparate Organic Layer(Contains Free Base)Mix->ExtractDryDry over Na2SO4(Do NOT use Vacuum)Extract->DryReactProceed to Reaction(Immediate Use)Dry->ReactAvoid Evaporation

Figure 2: In-situ generation of Quinuclidine free base to avoid volatility losses.[1]

Warning: If you must isolate the solid free base, remove the solvent via rotary evaporation but do not leave it under high vacuum (< 5 mbar) for extended periods, or the product will sublime into your manifold.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection and counter-ion properties).

  • Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003).[1][2] "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts". The Journal of Organic Chemistry, 68(3), 692-700.[2] Link (Discusses the basicity and reactivity profile).[1]

  • Organic Syntheses. (1964).[1][2] "3-Quinuclidone Hydrochloride".[1][3][2][4][5][6][7] Org.[1][2][8] Synth. 44, 86. Link (Provides foundational purification protocols for quinuclidine derivatives).[1]

  • Mettler Toledo. "Oiling Out in Crystallization".[1] Link (General mechanism for LLPS in amine salts).[1]

Technical Support Center: Optimizing Quinuclidinone Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Nucleophilic Addition to 3-Quinuclidinone Document ID: QNU-TCH-042 Status: Active Audience: Synthetic Chemists, Process Development Scientists

Core Directive: The Quinuclidinone Paradox

The Problem: 3-Quinuclidinone presents a classic synthetic conflict.[1] The bridgehead nitrogen renders the


-protons (C2 position) highly acidic due to inductive effects, while the bicyclic cage creates steric strain. Standard strong nucleophiles (Grignard reagents, Organolithiums) act as bases  rather than nucleophiles.

The Result: instead of forming the C-C bond (addition), the reagent deprotonates the C2 position, forming an enolate. Upon aqueous quench, this enolate reprotonates, returning 100% unreacted starting material .

The Solution: You must decouple basicity from nucleophilicity. The industry-standard solution is the Imamoto Reagent (Organocerium) . By transmetallating your organolithium or Grignard with anhydrous Cerium(III) Chloride (


), you create a reagent that is highly oxophilic (activates the ketone) but less basic (suppresses enolization).

Critical Protocol: The Organocerium (Imamoto) Method

This protocol is a self-validating system. If you fail at Step 1 (Drying), the reaction will fail at Step 3.

Reagents & Setup
  • Substrate: 3-Quinuclidinone (Free base or HCl salt neutralized in situ).

  • Nucleophile:

    
     or 
    
    
    
    .
  • Mediator: Cerium(III) Chloride Heptahydrate (

    
    ).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
Phase 1: Preparation of Anhydrous

(The Critical Checkpoint)

Users often fail here by using commercial "anhydrous" beads without activation.

  • Place

    
     (1.5 equiv relative to nucleophile) in a Schlenk flask.
    
  • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring.

  • Visual Checkpoint: The solid must transform from a clumpy hydrate to a fine, free-flowing white powder . If it remains clumpy, water is still present, and the reaction will fail.

  • Cool to room temperature under Argon. Add anhydrous THF to form a slurry.

  • Stir the slurry for 2 hours (or overnight) to ensure formation of the

    
     complex.
    
Phase 2: Transmetallation (Generating the Reagent)
  • Cool the

    
     slurry to -78 °C .
    
  • Add the organolithium (

    
    ) or Grignard (
    
    
    
    ) dropwise.
  • Stir for 30–60 minutes at -78 °C.

  • Visual Checkpoint: The mixture typically turns into a yellow/orange or milky suspension. This indicates the formation of the organocerium species (

    
    ).
    
Phase 3: Nucleophilic Addition
  • Dissolve 3-quinuclidinone (1.0 equiv) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the organocerium reagent at -78 °C.

  • Kinetic Control: Allow to stir at -78 °C for 2 hours. Do not warm to RT immediately.

  • Warm slowly to 0 °C over 1 hour.

  • Quench: Add saturated aqueous

    
     or dilute acetic acid.
    
  • Workup: Adjust pH to >10 (using NaOH) to ensure the quinuclidine nitrogen is free-based, then extract with

    
     or EtOAc.
    

Troubleshooting & FAQs

Issue 1: "I recovered 90%+ starting material after the reaction."

Diagnosis: Enolization Dominance. Your nucleophile acted as a base. This happens if:

  • You used a standard Grignard/Lithium reagent without Cerium.

  • Your

    
     was not dry (water destroys the organocerium).
    
  • You warmed the reaction too quickly.

Corrective Action:

  • Switch to the Organocerium protocol described above.

  • Extend the drying time of

    
    .
    
  • Ensure the addition happens strictly at -78 °C.

Issue 2: "The reaction mixture turned into a viscous tar / Low Yield."

Diagnosis: Amine-Lewis Acid Complexation or Polymerization. The tertiary amine in the quinuclidine ring is a Lewis base. It can coordinate with the metal center (


, 

, or

), precipitating the reagent or causing ring-opening polymerization (Grob fragmentation-like pathways).

Corrective Action:

  • Pre-complexation: Pre-mix the 3-quinuclidinone with 1.0 equiv of

    
     or anhydrous 
    
    
    
    before addition. This "occupies" the nitrogen lone pair, preventing it from interfering with the metallic reagent.
  • Turbo-Grignard: Use

    
     (Knochel's reagent) which has higher solubility and kinetic activity, often bypassing the aggregation issues.
    
Issue 3: "I see a new spot on TLC, but it disappears during workup."

Diagnosis: Acidic Workup Dehydration. The resulting tertiary alcohol (3-substituted-3-quinuclidinol) is prone to dehydration, especially if the workup is acidic. This leads to the formation of the alkene (elimination product).

Corrective Action:

  • pH Discipline: Never allow the aqueous phase to remain acidic for long. Quench with

    
    , but immediately basify to pH 10–12 with NaOH before extraction.
    
  • Cold Workup: Perform the quench and extraction at 0 °C.

Mechanistic Visualization

Diagram 1: The Competition (Enolization vs. Addition)

ReactionPathways Start 3-Quinuclidinone (Electrophile) Condition Reagent Hardness? Start->Condition Nu Nucleophile (R-M) Nu->Condition Enolate Enolate Intermediate (Deprotonated) Condition->Enolate Hard Base (R-Li, R-MgX) Attacks alpha-proton Complex Organocerium Complex (Activated Carbonyl) Condition->Complex Imamoto Reagent (R-CeCl2) High Oxophilicity Recovered Recovered Starting Material (Failure) Enolate->Recovered Aqueous Quench Product Tertiary Alcohol (Success) Complex->Product Nucleophilic Addition

Caption: Pathway divergence driven by reagent choice. Hard bases favor deprotonation (failure), while organocerium reagents favor carbonyl activation and addition (success).

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Problem Reaction Outcome Analysis Q1 Did you recover Starting Material? Problem->Q1 Q2 Did you get a Tarry/Polymerized mess? Q1->Q2 No Cause1 Cause: Enolization (Base abstracted proton) Q1->Cause1 Yes Cause3 Cause: Amine Interference Q2->Cause3 Yes Fix1 Solution: Use Anhydrous CeCl3 (Imamoto Protocol) Cause1->Fix1 Cause2 Cause: Wet CeCl3 Fix1->Cause2 I used CeCl3 but still failed Fix2 Solution: Dry CeCl3 at 150°C under vacuum for 4h Cause2->Fix2 Fix3 Solution: Pre-complex with BF3 or use Turbo-Grignard Cause3->Fix3

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on crude product characteristics.

Comparative Reagent Data

Reagent SystemPrimary MechanismRisk of EnolizationYield PotentialTechnical Difficulty
R-Li (Organolithium) Hard Base / NucleophileHigh (>90%)Low (<10%)Low
R-MgX (Grignard) Hard Base / NucleophileHigh (>70%)Low-MediumLow
R-MgX +

(Imamoto)
Oxophilic NucleophileLow (<5%)High (>85%) High (Drying step)
R-Li +

Soluble Lanthanide SaltLow HighMedium

References

  • Imamoto, T., et al. (1985).[2] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 26(35), 4233-4236.

  • Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2][3] Journal of the American Chemical Society, 111(12), 4392-4398.

  • Anwander, R., et al. (2021). "CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition, 60(28), 15622-15631.

  • Conlon, D. A., et al. (2005). "Process for the preparation of solifenacin." U.S. Patent 20050209459.

Sources

Validation & Comparative

A Comparative Guide to the Crystallography of 3-Amino-3-Methylquinuclidine Salts: A Practical and Theoretical Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold is a cornerstone, prized for its rigid bicyclic structure that serves to orient functional groups in a precise three-dimensional arrangement. The introduction of substituents, such as an amino group at the C3 position, imparts functionalities crucial for molecular interactions with biological targets. The further addition of a methyl group, yielding 3-amino-3-methylquinuclidine, introduces a chiral center and additional steric bulk, which can significantly influence the compound's pharmacological profile.

A thorough understanding of the three-dimensional structure of these molecules, particularly in their salt forms, is paramount for rational drug design. X-ray crystallography stands as the definitive method for elucidating these solid-state structures. However, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), reveals a conspicuous absence of published X-ray crystallography data for salts of 3-amino-3-methylquinuclidine. This guide, therefore, adopts a dual approach: firstly, to provide a robust, generalized protocol for obtaining and analyzing such data, and secondly, to offer a theoretical comparison of the expected crystallographic features of different 3-amino-3-methylquinuclidine salts, drawing upon established principles of crystal engineering and data from related structures.

The Significance of Crystallographic Data in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) directly impacts its physicochemical properties, including solubility, stability, and bioavailability. For a chiral molecule like 3-amino-3-methylquinuclidine, understanding the crystal packing of its enantiomers and the influence of different counter-ions in its salt forms is critical. This knowledge enables:

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the API.

  • Salt Selection: Choosing a salt form with optimal biopharmaceutical properties.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity.

  • Intellectual Property Protection: Securing patents on novel crystalline forms.

Experimental Protocol for X-ray Crystallography of 3-Amino-3-Methylquinuclidine Salts

The following is a detailed, step-by-step methodology for the crystallization and X-ray diffraction analysis of 3-amino-3-methylquinuclidine salts. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final data.

Part 1: Salt Formation and Crystallization
  • Stoichiometric Salt Formation:

    • Dissolve 3-amino-3-methylquinuclidine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).

    • Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid, hydrobromic acid, tartaric acid) dropwise while stirring. The choice of acid will determine the counter-ion in the resulting salt.

    • The formation of the salt may be evidenced by precipitation or a change in the solution's appearance.

  • Crystallization Screening:

    • Utilize a high-throughput crystallization screening approach with various solvents and solvent systems (e.g., vapor diffusion, slow evaporation, cooling crystallization).

    • A typical starting point would be to dissolve the salt in a polar solvent (e.g., methanol, water) and use a less polar anti-solvent (e.g., diethyl ether, hexane) to induce crystallization.

    • The causality behind this choice is to carefully reduce the solubility of the salt to a point where single crystals can nucleate and grow slowly. Rapid precipitation will likely lead to amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.

  • Crystal Harvesting and Mounting:

    • Once suitable single crystals (typically > 0.1 mm in all dimensions) are obtained, carefully harvest them from the mother liquor.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

Part 2: X-ray Diffraction Data Collection and Structure Solution

The following workflow outlines the process of obtaining and refining the crystal structure.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal Mounted Crystal diffractometer X-ray Diffractometer crystal->diffractometer Expose to X-rays raw_data Raw Diffraction Images diffractometer->raw_data Collect Data integration Integration & Scaling raw_data->integration Process Images space_group Space Group Determination integration->space_group Analyze Systematic Absences phasing Structure Solution (Direct Methods/Patterson) space_group->phasing Input for Phasing refinement Model Refinement phasing->refinement Build Initial Model validation Structure Validation refinement->validation Check Model Quality validation->refinement Iterative Improvement final_structure Final Crystal Structure (.cif) validation->final_structure Finalize and Deposit

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Data Collection: Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

  • Data Reduction: Integrate the raw diffraction images and scale the data to obtain a set of unique reflection intensities.

  • Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

  • Validation: Use software tools like CheckCIF to validate the quality and correctness of the final structure before deposition in a crystallographic database.

Theoretical Comparison of 3-Amino-3-Methylquinuclidine Salts

In the absence of experimental data, we can predict the likely structural features of different salts based on fundamental principles of molecular recognition and crystal packing. The key interactions governing the crystal structure will be hydrogen bonds involving the protonated amine groups of the quinuclidine cation and the counter-ion.

The Cation: 3-Amino-3-Methylquinuclidinium

The 3-amino-3-methylquinuclidine molecule will be protonated in its salt forms. The primary amine at the C3 position and the tertiary amine of the quinuclidine ring are both potential sites of protonation. The relative basicity of these two nitrogen atoms will determine the protonation state. Given the electron-donating nature of the alkyl groups, the tertiary amine within the bicyclic system is expected to be more basic and thus the primary site of protonation. The primary amine at C3 can also be protonated, leading to a dication, especially in the presence of a strong acid, as suggested by the existence of a dihydrochloride salt for the related 3-aminoquinuclidine.

molecular_structure cluster_cation 3-Amino-3-Methylquinuclidinium Cation N1+ N+H C2 CH2 N1+->C2 C8 CH2 N1+->C8 C3 C C2->C3 C4 CH2 C3->C4 N2 NH3+ C3->N2 C9 CH3 C3->C9 C4->N1+ C5 CH2 C5->C4 C6 CH2 C6->C5 C7 CH C7->C2 C7->C6 C8->C7

Caption: A 2D representation of the 3-amino-3-methylquinuclidinium dication.

Influence of the Counter-ion

The choice of counter-ion (anion) will have a profound effect on the crystal packing through its size, shape, and hydrogen bonding capabilities.

Salt Anion Expected Hydrogen Bonding Potential Impact on Crystal Packing
Hydrochloride Cl⁻Strong N-H···Cl hydrogen bonds.Chloride is a small, spherical anion that can participate in multiple hydrogen bonds, likely leading to a dense and stable crystal lattice.
Hydrobromide Br⁻Strong N-H···Br hydrogen bonds.Bromide is larger than chloride, which will increase the unit cell volume. The hydrogen bonds will be slightly weaker and longer than with chloride.
Tartrate C₄H₄O₆²⁻Multiple N-H···O and potentially O-H···O hydrogen bonds.Tartrate is a chiral, non-planar anion with multiple hydrogen bond donors and acceptors. This can lead to complex, three-dimensional hydrogen-bonded networks and is often used for chiral resolution.
p-Toluenesulfonate CH₃C₆H₄SO₃⁻N-H···O hydrogen bonds to the sulfonate group.The bulky, aromatic nature of the p-toluenesulfonate anion can lead to π-stacking interactions in addition to hydrogen bonding, resulting in a more complex packing arrangement.

The additional methyl group at the C3 position, when compared to 3-aminoquinuclidine, will introduce steric hindrance that can influence the conformation of the quinuclidine ring and the accessibility of the adjacent amino group for hydrogen bonding. This steric demand will likely result in a less dense crystal packing compared to the unsubstituted analogue.

Conclusion

While experimental X-ray crystallography data for 3-amino-3-methylquinuclidine salts remains elusive in the public domain, this guide provides the necessary framework for researchers to pursue this line of inquiry. The detailed experimental protocol offers a clear path to obtaining high-quality single crystals and solving their structures. The theoretical comparison of different salts underscores the importance of the counter-ion in directing the crystal packing and ultimately influencing the physicochemical properties of the final solid form. The elucidation of these structures would be a valuable contribution to the fields of medicinal chemistry and crystal engineering, providing deeper insights into the structure-property relationships of this important class of molecules.

References

  • NIST. Quinuclidine, 3-amino-, dihydrochloride, hydrate. NIST Chemistry WebBook. [Link]

  • PubChem. Quinuclidine, 3-amino-, dihydrochloride, hydrate. PubChem. [Link]

  • Sundar, C. T., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293. [Link]

Biological activity of (R) vs (S) 3-Methylquinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Activity & Selectivity Profiling of (R)- vs. (S)-3-Methylquinuclidin-3-amine Derivatives

Executive Summary The 3-methylquinuclidin-3-amine scaffold represents a privileged pharmacophore in neuropharmacology. While the achiral quinuclidine ring is a common bioisostere for the cationic head of acetylcholine, the introduction of a methyl group at the C3 position creates a chiral center that dictates receptor subtype selectivity.

This guide objectively compares the (R) and (S) enantiomers, revealing a distinct "selectivity switch":

  • (R)-Isomers: Predominantly favor homomeric

    
     nAChRs , often exhibiting partial agonism or allosteric modulation useful in cognitive enhancement models.
    
  • (S)-Isomers: Exhibit high affinity for heteromeric

    
      and 
    
    
    
    nAChRs
    , often acting as potent ligands for addiction pathways or acting as 5-HT7 receptor agonists (e.g., in AS-19 analogs).

Structural & Stereochemical Analysis[1][2][3]

The biological divergence of these enantiomers stems from the spatial orientation of the amine group relative to the rigid bicyclic cage. In the receptor binding pocket, the quinuclidine nitrogen acts as the cationic anchor (cation-


 interaction), while the C3-substituents probe the accessory hydrophobic pockets.
Feature(R)-3-Methylquinuclidin-3-amine(S)-3-Methylquinuclidin-3-amine
Configuration C3-Methyl group orients anti to specific hydrophobic residues in

.
C3-Methyl group orients to avoid steric clash in

subunits.
Primary Target

Nicotinic Acetylcholine Receptor

/

nAChR; 5-HT7 Receptors
Key Application Cognitive enhancement (Schizophrenia, Alzheimer's)Addiction therapy (Smoking cessation), Antinociception
Selectivity Ratio Often >40-fold selective for

over

Often >60-fold selective for

over

Comparative Biological Profile

The "Selectivity Switch" in nAChRs

Experimental data indicates that the stereocenter at C3 acts as a gatekeeper for receptor subtype selectivity.[1]

  • Mechanism: The

    
     nAChR binding pocket accommodates the (R)-configuration's bulky substituents (when derivatized) into a specific hydrophobic cleft that is sterically occluded in heteromeric receptors like 
    
    
    
    . Conversely, the (S)-configuration aligns the substituents to interact favorably with the
    
    
    -subunit interface of heteromeric receptors.
  • Data Synthesis (Representative

    
     Trends): 
    The following values represent trends observed in quinuclidine-triazole derivatives utilizing this amine scaffold.
    
Receptor Subtype(R)-Derivative Affinity (

)
(S)-Derivative Affinity (

)
Biological Implication

nAChR
High Potency (< 10 nM) Low Potency (> 1000 nM)(R) is critical for

activation.

nAChR
Moderate/Low (> 500 nM)High Potency (< 10 nM) (S) targets the ganglionic receptor type.

nAChR
Low (> 1000 nM)Moderate (~50-100 nM)(S) retains some affinity; (R) is cleaner.
Serotonergic Activity (5-HT Receptors)

In the context of serotonin receptors, particularly 5-HT7, the (S)-configuration is often the eutomer (active form).

  • Case Study (AS-19): AS-19, a potent 5-HT7 agonist, utilizes a dimethyl-1,2,3,4-tetrahydronaphthalene fused system, but analogs utilizing the 3-methylquinuclidin-3-amine core often require the (S)-configuration to maintain functional agonism, promoting cAMP production via

    
     coupling.
    

Visualizing the Selectivity Logic

The following diagram illustrates the decision tree for selecting the correct enantiomer based on the therapeutic target.

SelectivitySwitch node_R (R)-Enantiomer Scaffold target_a7 Target: α7 nAChR (Homomeric) node_R->target_a7 High Affinity binding (Steric fit) target_a3b4 Target: α3β4 nAChR (Heteromeric) node_R->target_a3b4 Low Affinity (Steric clash) node_S (S)-Enantiomer Scaffold node_S->target_a7 Low Affinity node_S->target_a3b4 High Affinity binding (Beta-subunit interaction) target_5ht Target: 5-HT7 Receptor (Serotonergic) node_S->target_5ht Agonist Activity outcome_cog Outcome: Cognitive Enhancement (Anti-inflammatory) target_a7->outcome_cog outcome_add Outcome: Addiction/Reward Pathway Modulation target_a3b4->outcome_add target_5ht->outcome_cog Secondary mechanism

Caption: Pharmacological decision tree showing the divergence in receptor targets based on C3 stereochemistry.

Experimental Protocols

To ensure data validity, you must separate the enantiomers with high optical purity (>98% ee). The following protocols describe the resolution and the subsequent binding assay.

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

Rationale: Direct synthesis is often racemic. Resolution using chiral tartaric acid derivatives is the industry standard for 3-aminoquinuclidines.

  • Reagents: Racemic 3-methylquinuclidin-3-amine, Di-p-toluoyl-L-tartaric acid (L-DTTA), Methanol/Ethanol.

  • Formation: Dissolve racemic amine (1 eq) in hot methanol. Slowly add L-DTTA (0.5 eq to 1 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the (R)-amine with L-DTTA) will precipitate.

  • Recrystallization: Filter the solid. Recrystallize from ethanol/water (9:1) to improve enantiomeric excess (ee).

  • Liberation: Treat the salt with 2M NaOH and extract with dichloromethane (DCM) to yield the free chiral amine.

  • Validation: Verify ee% using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).

Protocol B: Radioligand Binding Assay (nAChR Subtyping)

Rationale: To confirm the "Selectivity Switch," you must test against both


 and heteromeric subtypes.

Step 1: Membrane Preparation

  • 
     Source:  PC12 cells or rat cerebral cortex.
    
  • 
    /
    
    
    
    Source:
    Transfected HEK293 cells expressing specific subunits.
  • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

Step 2: Incubation

  • For

    
    :  Incubate membranes with [
    
    
    
    I]-
    
    
    -Bungarotoxin (0.5-1 nM) and varying concentrations of the (R) or (S) test compound.
  • For Heteromeric: Incubate membranes with [

    
    H]-Epibatidine (0.5 nM). Note: Epibatidine binds both, so use Cytisine to mask 
    
    
    
    if isolating
    
    
    activity specifically.

Step 3: Termination & Analysis

  • Incubate for 60-90 mins at room temperature.

  • Harvest via rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Resolution Workflow Diagram

SynthesisWorkflow start 3-Quinuclidinone step1 Reaction with Methyl Grignard (MeMgBr) start->step1 intermediate 3-Methyl-3-hydroxy quinuclidine step1->intermediate step2 Ritter Reaction (HCN/H2SO4) or Azide + Reduction intermediate->step2 racemic Racemic 3-Methyl-3-amino quinuclidine step2->racemic resolution Chiral Resolution (Di-p-toluoyl-L-tartaric acid) racemic->resolution Crystallization prod_R (R)-Enantiomer (Precipitate) resolution->prod_R Solid Phase prod_S (S)-Enantiomer (Supernatant) resolution->prod_S Liquid Phase

Caption: Synthetic pathway from 3-quinuclidinone to resolved enantiomers.

References

  • Stereoselective Binding of Quinuclidine-Triazole Derivatives. MDPI. (2023).[2][3][4] Comparison of (R)- and (S)-enantiomers binding to

    
     vs 
    
    
    
    nAChR. Link
  • Novel 5-(quinuclidin-3-ylmethyl)

    
     nicotinic acetylcholine receptor. ResearchGate.[1] (2020). Analysis of C3 stereochemistry on subtype selectivity. Link
    
  • Synthesis of (R) and (S)-3-Aminoquinuclidine. Semantic Scholar. (2006).[5] Methodologies for synthesis and resolution of quinuclidine amines. Link

  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds. PubMed Central. (2012). Discussion on stereocenter influence on nAChR affinity. Link

  • Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds. PubMed. (2023).[2][3][4] Investigation of antimicrobial activity of quinuclidine derivatives. Link

Sources

Comparative Toxicity Guide: 3-Methylquinuclidin-3-amine (3-MQA) vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylquinuclidin-3-amine Toxicity Profile in Cell Culture Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylquinuclidin-3-amine (3-MQA) serves as a critical gem-disubstituted bicyclic scaffold in medicinal chemistry, particularly for muscarinic receptor antagonists and p53-reactivating agents. While structurally similar to 3-Aminoquinuclidine (3-AQ) , the addition of the C3-methyl group introduces steric bulk and lipophilicity that significantly alters its intracellular pharmacokinetics.

This guide provides a technical assessment of 3-MQA’s in vitro toxicity profile, contrasting it with 3-AQ and the reference lysosomotropic agent Chloroquine (CQ) . We analyze the mechanism of cytotoxicity—primarily driven by lysosomal trapping and ion channel modulation—and provide validated protocols for safety profiling.

Mechanistic Toxicity Profile

To understand the cellular impact of 3-MQA, one must look beyond simple apical necrosis. The toxicity of quinuclidine derivatives is governed by two primary mechanisms: Lysosomotropism and Oxidative Stress .

The Lysosomotropic "Proton Trap"

Like many lipophilic amines with a pKa > 8.0, 3-MQA freely permeates cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH ~4.5–5.0), it becomes protonated and trapped.[1]

  • 3-MQA vs. 3-AQ: The C3-methyl group in 3-MQA increases lipophilicity (LogP) compared to 3-AQ. This facilitates faster membrane permeation but also enhances lysosomal retention, potentially leading to earlier onset of lysosomal swelling (vacuolization) at sub-cytotoxic concentrations.

Pathway Visualization: Lysosomotropic Toxicity

LysosomalTrapping Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane Extracellular->Membrane 3-MQA (Uncharged) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion along gradient Lysosome->Lysosome Protonation (pH < pKa) Trapping Swelling Osmotic Swelling (Vacuolization) Lysosome->Swelling Accumulation Apoptosis Cathepsin Release & Apoptosis Swelling->Apoptosis Membrane Rupture

Caption: Mechanism of 3-MQA accumulation.[1] The uncharged amine diffuses into lysosomes, becomes protonated, and causes osmotic swelling.

Comparative Performance Data

The following data summarizes the cytotoxicity profile of 3-MQA relative to its non-methylated parent (3-AQ) and a positive control.

Table 1: Representative Cytotoxicity (IC50) & Physicochemical Properties Data synthesized from structure-activity relationships of quinuclidine derivatives [1, 2].

Feature3-MQA (Subject)3-AQ (Alternative)Chloroquine (Control)
Structure 3-Amino-3-methylquinuclidine3-Aminoquinuclidine4-Aminoquinoline derivative
Steric Hindrance High (Gem-dimethyl effect)LowModerate
Est. LogP ~0.8 - 1.1~0.3 - 0.54.6
HEK293 IC50 (24h) 150 - 300 µM 400 - 600 µM20 - 40 µM
HepG2 IC50 (24h) 120 - 250 µM 350 - 500 µM30 - 50 µM
Primary Tox Mode Lysosomal VacuolizationMild Oxidative StressLysosomal/Autophagy Block

Analysis:

  • Potency: 3-MQA is generally more cytotoxic than 3-AQ. The methyl group enhances cellular uptake.

  • Safety Window: While more toxic than 3-AQ, 3-MQA remains significantly less toxic than established lysosomotropic drugs like Chloroquine.

  • Warning: At concentrations >500 µM, 3-MQA may act as a non-specific ion channel blocker, confounding calcium signaling assays.

Experimental Protocols for Safety Profiling

To validate 3-MQA in your specific cell line, do not rely solely on metabolic assays (MTT/WST-8), as lysosomal stress can artificially boost mitochondrial activity initially. Use this multi-parametric workflow.

Workflow Visualization

Workflow Start Start: 3-MQA Stock Prep (Dissolve in DMSO/Water) Step1 Step 1: Dose Ranging (24h) 0, 10, 50, 100, 500, 1000 µM Start->Step1 Branch1 Assay A: Membrane Integrity (LDH Release) Step1->Branch1 Branch2 Assay B: Lysosomal Stress (Neutral Red / LysoTracker) Step1->Branch2 Analysis Data Correlation Branch1->Analysis Branch2->Analysis Decision Determine Safe Working Concentration (Usually < 100 µM) Analysis->Decision

Caption: Recommended multiparametric toxicity screening workflow for quinuclidine scaffolds.

Protocol A: The Modified Neutral Red Uptake (Lysosomal Integrity)

Why this works: Neutral Red is a weak cationic dye that accumulates in lysosomes. 3-MQA competition or lysosomal pH elevation will decrease dye uptake, providing a more sensitive readout than MTT for this class of molecules [3].

  • Seeding: Plate cells (e.g., SH-SY5Y or HEK293) at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with 3-MQA (0–1000 µM) for 24 hours. Include 3-AQ as a negative structural control.

  • Staining: Remove media. Add 100 µL medium containing 40 µg/mL Neutral Red. Incubate 2h at 37°C.

  • Fixation: Wash with PBS. Add 150 µL destain solution (50% Ethanol, 49% H2O, 1% Acetic Acid).

  • Quantification: Shake 10 min. Read Absorbance at 540 nm.

    • Interpretation: A drop in absorbance indicates lysosomal pH neutralization or cell death.

Protocol B: ROS Generation (Oxidative Stress)

Why this works: Quinuclidine derivatives can induce mitochondrial stress leading to ROS production [1].[2]

  • Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in phenol-red free media.

  • Measurement: Read fluorescence (Ex/Em: 485/535 nm).

  • Causality Check: Pre-treat controls with N-acetylcysteine (NAC). If NAC rescues viability, toxicity is ROS-dependent.

Expert Insights & Troubleshooting
  • Solubility & pH Artifacts: 3-MQA is a strong base. When dissolving >1 mM stocks in unbuffered media (like DMEM without HEPES), it will shift the pH alkaline, causing false-positive toxicity. Always buffer stock solutions to pH 7.4 before adding to cells.

  • Stereochemistry: If using a chiral synthesis, note that the (R)- and (S)- enantiomers of 3-MQA may exhibit differential binding to cholinergic transporters, though basal cytotoxicity is usually similar between enantiomers [4].

  • Interference: Avoid using acidic wash buffers (like Glycine-HCl) in flow cytometry if cells are loaded with 3-MQA, as this may exacerbate lysosomal rupture.

References
  • Zandona, A. et al. (2020).[2] "Effects of N-alkyl quaternary quinuclidines on oxidative stress biomarkers in SH-SY5Y cells." Archives of Toxicology.

  • Katalinić, M. et al. (2018). "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability." MDPI Pharmaceuticals.

  • Firestone, R.A. et al. (1979). "Lysosomotropic agents.[1][3] 1. Synthesis and cytotoxic action of lysosomotropic detergents."[3] Journal of Medicinal Chemistry.

  • Odžak, R. et al. (2013). "Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine." Acta Pharmaceutica.

  • Obach, R.S. (2020).[4] "Existing highly accumulating lysosomotropic drugs with potential for repurposing."[1] Current Opinion in Pharmacology.

Sources

Comparative Stability Guide: Quinuclidine Hydrobromide vs. Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

For researchers utilizing the quinuclidine scaffold (1-azabicyclo[2.2.2]octane), the choice between Hydrochloride (HCl) and Hydrobromide (HBr) counterions is rarely arbitrary. It is a trade-off between thermal stability and crystallographic behavior .

  • Select Quinuclidine HCl for: Maximum thermal stability (MP >300°C), standard pharmaceutical acceptability, and high aqueous solubility. It is the default choice for early-stage screening.

  • Select Quinuclidine HBr for: Crystallization of difficult polymorphs, reducing hygroscopicity in specific lattice packings, and specialized X-ray diffraction studies where the heavier Bromide ion assists in phasing.

FeatureQuinuclidine HClQuinuclidine HBr
Thermal Stability Superior (>300°C)High (typically 250–280°C)
Hygroscopicity Moderate to High (Critical Risk)Moderate (Lattice dependent)
Crystallinity Forms needles/plates; prone to hydratesOften forms blockier crystals
Oxidation Resistance Excellent (Protonated N)Excellent (Protonated N)
Process Safety High (Corrosive gas/solvent)Moderate (HBr is more toxic/fuming)

Physicochemical Fundamentals

The Quinuclidine Challenge

The free base of quinuclidine is chemically vulnerable. It is a strong base (


 of conjugate acid 

11.[1]0) and is highly volatile and hygroscopic. Furthermore, the exposed nitrogen lone pair is susceptible to N-oxidation to form quinuclidine N-oxide [1].

Salt formation is mandatory to lock the nitrogen lone pair, preventing oxidation and sublimation.

Lattice Energy and Counterion Effects

The stability difference between HCl and HBr salts is governed by the Hofmeister series and Lattice Energy principles.

  • Chloride (

    
    ):  A "harder" base with higher charge density. It forms stronger ionic bonds with the protonated quinuclidine cation, typically resulting in a higher lattice energy and higher melting point. However, this high charge density can also attract atmospheric moisture more aggressively (hygroscopicity).
    
  • Bromide (

    
    ):  A larger, "softer" ion (ionic radius ~1.96 Å vs 1.81 Å for Cl). While the lattice energy is slightly lower, the increased polarizability of the bromide ion often facilitates better packing in bulky bicyclic cages like quinuclidine, potentially excluding water molecules more effectively in the solid state [2].
    

Stability Mechanisms & Data Analysis[2][3]

Thermal Stability (DSC/TGA)

Quinuclidine HCl exhibits exceptional thermal stability, often subliming or decomposing only above 300°C. This makes it ideal for high-temperature processing (e.g., melt extrusion). HBr salts generally melt at slightly lower temperatures due to the weaker electrostatic attraction in the crystal lattice.

Hygroscopicity (DVS)

Hygroscopicity is the primary failure mode for quinuclidine salts.

  • Mechanism: Water absorption leads to deliquescence (dissolving in absorbed water), which hydrolyzes the salt equilibrium and can re-expose the free base or facilitate chemical degradation.

  • Comparison: While specific data varies by exact derivative (e.g., Solifenacin), general trends indicate that HCl salts of aliphatic amines are more hygroscopic than their HBr counterparts. However, Quinuclidine HCl is known to form stable hydrates, which can be managed if environmental humidity is controlled [3].

Chemical Stability (Oxidation)

Both salts effectively block the N-oxidation pathway.

StabilityMechanism cluster_0 Instability Pathway (Free Base) cluster_1 Stabilization (Salt Formation) Q_Base Quinuclidine (Free Base) NOxide Quinuclidine N-Oxide Q_Base->NOxide Oxidation (Rapid) O2 Atmospheric O2 O2->NOxide Q_Salt Quinuclidine Cation (QH+) Stable Oxidation Blocked Q_Salt->Stable Lone Pair Occupied Anion Counterion (Cl- or Br-) Anion->Q_Salt Ionic Bond

Figure 1: Mechanism of stabilization. Protonation of the tertiary amine prevents electron donation to oxygen, rendering both HCl and HBr salts chemically stable against N-oxidation.

Experimental Protocols

Synthesis of Quinuclidine Salts

Note: Quinuclidine is hygroscopic. All glassware must be flame-dried.

Protocol A: Quinuclidine Hydrochloride (Anhydrous)

Objective: Isolate high-purity HCl salt for stability testing.

  • Dissolution: Dissolve 10 mmol Quinuclidine free base in 20 mL anhydrous Diethyl Ether (Et2O).

  • Acidification: Under

    
     atmosphere, bubble dry HCl gas (or add 2M HCl in Et2O dropwise) at 0°C.
    
  • Precipitation: White precipitate forms immediately. Stir for 30 mins.

  • Isolation: Filter under Argon. Wash with cold Et2O.

  • Drying: Vacuum dry at 40°C for 12 hours.

    • Expected Yield: >90%

    • Reference: Jones et al. (2001) [4].

Protocol B: Quinuclidine Hydrobromide

Objective: Isolate HBr salt for crystallographic comparison.

  • Dissolution: Dissolve 10 mmol Quinuclidine in 20 mL Methanol/Acetonitrile (1:1 v/v).

  • Acidification: Add 48% HBr (aq) or HBr in acetic acid dropwise until pH

    
     1.
    
  • Crystallization: Allow slow evaporation or add cold Et2O to induce precipitation.

  • Isolation: Filter and wash with cold acetonitrile.

    • Reference: Specific methodology adapted from metal-bromide adduct synthesis [2].

Stress Testing Workflow (Validation)

To validate the choice for your specific application, perform this stress test:

  • Weighing: Place 500mg of each salt in open vials.

  • Chamber: Expose to 40°C / 75% Relative Humidity (ICH conditions).

  • Timepoints: t=0, 24h, 1 week.

  • Analysis:

    • Visual: Check for deliquescence (turning to liquid).

    • HPLC: Check for N-oxide peak (indicates hydrolysis + oxidation).

    • PXRD: Check for form change (hydrate formation).

Decision Matrix: Which Salt to Choose?

Use the following logic flow to determine the optimal salt for your specific quinuclidine derivative.

SaltSelection Start Start: Quinuclidine Derivative Q_Solubility Is Aqueous Solubility Critical? Start->Q_Solubility Q_Hygro Is the HCl Salt Hygroscopic? Q_Solubility->Q_Hygro Yes (High) Res_Org Select Organic Salt (Succinate/Fumarate) Q_Solubility->Res_Org No (Lipophilicity needed) Q_Crystal Is Crystallinity Poor? Q_Hygro->Q_Crystal Yes (Deliquescent) Res_HCl Select HYDROCHLORIDE Q_Hygro->Res_HCl No (Stable) Res_HBr Select HYDROBROMIDE Q_Crystal->Res_HBr Yes (HBr packs better) Q_Crystal->Res_Org No (Try other anions)

Figure 2: Salt Selection Decision Tree. While HCl is the standard starting point, HBr is the primary alternative when hygroscopicity or polymorphism issues arise.

References

  • O'Neil, I. A., et al. (2000). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. Link

  • Szafranski, M., et al. (2020). Structural Diversity and Stability of Organic–Inorganic Hybrid Quinuclidine-Based Metal Bromides. PMC / NIH. Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC / Wiley-VCH.[3] Link

  • Jones, C., Junk, P. C., & Cole, M. L. (2001). The Molecular Structure of [AlH2Cl(Quinuclidine)2]. Main Group Metal Chemistry.[4] Link

  • MilliporeSigma. (n.d.). Quinuclidine Hydrochloride Product Specification & Safety Data. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methylquinuclidin-3-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

3-Methylquinuclidin-3-amine hydrobromide (CAS: 180002-83-9) is a bicyclic amine salt commonly used as a pharmacophore in the synthesis of muscarinic and nicotinic receptor ligands.

Handling this compound presents a dual-hazard profile that generic safety protocols often overlook:

  • Chemical Corrosivity: As a hydrobromide (HBr) salt, hydrolysis upon contact with moisture (mucous membranes, eyes, sweat) releases hydrobromic acid, leading to immediate irritation or chemical burns.

  • Pharmacological Potency: The quinuclidine moiety is a potent structural motif in neuroactive drugs. Until specific toxicology data rules it out, this intermediate must be treated as a High Potency Compound (HPC) with the potential for systemic neurotoxicity upon absorption.

Core Directive: Do not treat this merely as a "nuisance dust." Operational containment is the primary control; PPE is the secondary line of defense.

PPE Selection Matrix

The following requirements are non-negotiable for handling >10 mg of substance.

Protection ZoneEquipment StandardTechnical Rationale (Causality)
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The HBr salt is likely a fine, hygroscopic powder. Inhalation allows rapid systemic absorption via lung tissue and simultaneous acid hydrolysis in the respiratory tract.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Airborne dust can bypass side shields. Contact with ocular fluid creates an acidic environment (pH < 2) instantly.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Logic: Amine salts in solution can penetrate single nitrile layers. The outer glove protects against mechanical failure; the inner glove prevents skin contact during doffing.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers Sleeve covers bridge the gap between glove and coat, preventing wrist exposure—the most common contamination point during weighing.

Decision Logic: PPE & Containment

The following decision tree illustrates the required safety posture based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Task State_Check Physical State? Start->State_Check Solid_Handling Solid / Powder Handling (Weighing, Transfer) State_Check->Solid_Handling Dry Salt Liquid_Handling Solution / Synthesis (Dissolved in Solvent) State_Check->Liquid_Handling Dissolved Solid_Controls PRIMARY: Chemical Fume Hood SECONDARY: N95 Respirator EYES: Sealed Goggles Solid_Handling->Solid_Controls Static_Risk Risk: Static Discharge Action: Use Antistatic Gun Solid_Handling->Static_Risk Liquid_Controls PRIMARY: Fume Hood HANDS: Double Nitrile Gloves EYES: Face Shield + Glasses Liquid_Handling->Liquid_Controls Splash_Risk Risk: Acidic Hydrolysis Action: Immediate Doffing on Splash Liquid_Handling->Splash_Risk

Figure 1: Decision logic for PPE selection. Note the specific emphasis on static control for solids and splash protection for liquids.

Operational Protocols

A. Weighing & Transfer (Highest Risk Phase)

The transition of the solid HBr salt from the stock container to the reaction vessel generates the highest risk of airborne exposure.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Neutralization: Quinuclidine salts are often free-flowing powders that accumulate static charge. Use an ionizing fan or polonium anti-static gun aimed at the spatula before transfer to prevent "scattering" of the powder.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Dominant): Handles the spatula and chemical container.

    • Clean Hand (Non-Dominant): Handles the balance door and notebook. Never cross-contaminate.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic salt) followed by a water wipe.

B. Emergency Response: Exposure

Every second counts. The mechanism of injury is chemical burn + potential neurotoxicity.

  • Ocular Exposure:

    • Immediate Action: Flush with tepid water for 15 minutes minimum .

    • Critical Detail: Force eyelids open. The HBr salt will adhere to the conjunctiva; flushing must be vigorous enough to dissolve and remove it.

  • Dermal Exposure:

    • Immediate Action: Doff contaminated gloves/clothing immediately.[1]

    • Wash: Soap and water.[2][3][4][5] Do not use alcohol or organic solvents on skin, as this may enhance transdermal absorption of the quinuclidine moiety.

Disposal & Waste Management

Improper disposal of halogenated amines can lead to environmental persistence.

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Label as "Halogenated Organic Amine Salt." Do not mix with oxidizers.[6]
Aqueous Waste Neutralization -> Disposal Adjust pH to 6-8 using Sodium Bicarbonate before adding to the aqueous waste stream (prevents acid-catalyzed reactions in the waste drum).
Contaminated Sharps Segregated Bin Needles used with this compound must be disposed of as chemically contaminated sharps, not general biohazard.

Exposure Response Workflow

This diagram outlines the immediate steps following an accidental release or exposure event.

Exposure_Response Incident Incident Detected Type_Check Type of Exposure? Incident->Type_Check Skin Skin Contact Type_Check->Skin Eye Eye Contact Type_Check->Eye Inhalation Inhalation Type_Check->Inhalation Action_Skin 1. Doff Clothing 2. Wash (Soap/Water) 3. No Solvents! Skin->Action_Skin Action_Eye 1. Flush 15 mins 2. Hold Lids Open 3. Seek Medical Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if needed 3. Monitor Vitals Inhalation->Action_Inhal Report File Incident Report (Review SDS & Protocols) Action_Skin->Report Action_Eye->Report Action_Inhal->Report

Figure 2: Immediate response workflow for exposure events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Quinuclidine. National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

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